molecular formula C10H11BrN2O B1292634 1-Acetyl-7-bromoindolin-5-amine CAS No. 858193-23-4

1-Acetyl-7-bromoindolin-5-amine

Cat. No.: B1292634
CAS No.: 858193-23-4
M. Wt: 255.11 g/mol
InChI Key: DSPOGIZSYHNAPN-UHFFFAOYSA-N
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Description

1-Acetyl-7-bromoindolin-5-amine is a useful research compound. Its molecular formula is C10H11BrN2O and its molecular weight is 255.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-amino-7-bromo-2,3-dihydroindol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O/c1-6(14)13-3-2-7-4-8(12)5-9(11)10(7)13/h4-5H,2-3,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSPOGIZSYHNAPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C(=CC(=C2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646830
Record name 1-(5-Amino-7-bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858193-23-4
Record name 1-(5-Amino-7-bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Acetyl-7-bromoindolin-5-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-Acetyl-7-bromoindolin-5-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Physicochemical Profiling and Synthetic Architecture of 1-Acetyl-7-bromoindolin-5-amine


)

Executive Summary

This technical guide profiles This compound , a specialized heterocyclic intermediate used in the development of kinase inhibitors and urea-based antineoplastic agents. Unlike simple indoles, the indoline (2,3-dihydroindole) scaffold offers a distinct 3D-vector orientation due to the


 hybridized C2 and C3 carbons. The simultaneous presence of an acetyl group (N1), a bromine atom (C7), and an amine (C5) creates a highly functionalized "push-pull" electronic system, making this molecule a critical hinge-binding scaffold in medicinal chemistry.

Part 1: Molecular Identity & Physicochemical Properties

The precise characterization of this compound is derived from its atomic composition and isotopic distribution. The presence of bromine introduces a significant mass defect and a characteristic isotopic signature essential for LC-MS validation.

Core Specifications
PropertyValueTechnical Note
IUPAC Name 1-(5-amino-7-bromo-2,3-dihydroindol-1-yl)ethanoneDefines the parent ring as dihydroindole (indoline).
Molecular Formula

Confirmed via elemental count.
Molecular Weight 255.11 g/mol Average weight (weighted for natural abundance).
Monoisotopic Mass 254.005 Da Calculated using

(50.7% abundance).
Exact Mass (

)
256.003 Da Calculated using

(49.3% abundance).
ClogP (Predicted) ~1.3 – 1.8Moderate lipophilicity; suitable for CNS penetration models.
H-Bond Donors 1Primary amine (

).
H-Bond Acceptors 2Carbonyl oxygen and amine nitrogen.
Mass Spectrometry Validation Logic

In analytical workflows, this compound is identified by a distinct 1:1 doublet in the mass spectrum due to the natural abundance of bromine isotopes (


 and 

).
  • Base Peak (M+H): 255.0 (for

    
    ) and 257.0 (for 
    
    
    
    ).
  • Fragmentation: Loss of the acetyl group (

    
    , -42 Da) is a common collision-induced dissociation (CID) pathway, yielding the core 7-bromoindolin-5-amine ion.
    

Part 2: Synthetic Architecture & Protocol Design

Synthesis of polysubstituted indolines requires strict regiochemical control. A direct electrophilic aromatic substitution (EAS) on a naked indoline core often leads to polymerization or over-substitution.

The "Regio-Lock" Strategy: To achieve the specific 1-Acetyl-7-bromo-5-amine substitution pattern, we must utilize the directing effects of the N-acetyl group and the bromine atom. The most robust route avoids brominating the deactivated nitro-indoline and instead utilizes 7-bromoindoline as the starting material.

Synthetic Workflow (Graphviz Visualization)

The following diagram outlines the optimized synthesis pathway, prioritizing regioselectivity and yield.

SynthesisPath Start 7-Bromoindole (Starting Material) Step1 Reduction (NaCNBH3, AcOH) Start->Step1 Inter1 7-Bromoindoline Step1->Inter1 Step2 Acetylation (Ac2O, Pyridine) Inter1->Step2 Inter2 1-Acetyl-7-bromoindoline Step2->Inter2 Step3 Nitration (HNO3, H2SO4) Inter2->Step3 Inter3 1-Acetyl-7-bromo- 5-nitroindoline Inter2->Inter3 Directs Para to N (Pos 5) Step3->Inter3 Step4 Chemoselective Reduction (Fe, NH4Cl) Inter3->Step4 Product 1-Acetyl-7-bromoindolin- 5-amine (Target) Step4->Product

Figure 1: Step-wise synthetic route for this compound, highlighting the critical nitration step where the N-acetyl group directs substitution to the C5 position.

Detailed Methodology

Step 1: Scaffold Preparation (Reduction)

  • Rationale: Indoles are aromatic; indolines are not (in the pyrrole ring). We reduce 7-bromoindole first to establish the indoline core.

  • Protocol: Treat 7-bromoindole with sodium cyanoborohydride (

    
    ) in glacial acetic acid at 
    
    
    
    .
  • Validation: Disappearance of the C2-C3 double bond signal in

    
    -NMR (~6.5 ppm).
    

Step 2: N-Protection (Acetylation)

  • Rationale: The nitrogen must be protected to prevent oxidation during nitration and to provide a "Para" directing effect (directing to C5).

  • Protocol: React 7-bromoindoline with acetic anhydride (

    
    ) and pyridine.
    
  • Outcome: Yields 1-Acetyl-7-bromoindoline .[1]

Step 3: Regioselective Nitration

  • Mechanism:[2] The N-acetyl group is an activator and ortho/para director. Position 7 is blocked by Bromine.[3] Position 5 is Para. Therefore, electrophilic attack by the nitronium ion (

    
    ) occurs exclusively at C5 .
    
  • Protocol: Dissolve intermediate in concentrated

    
     at 
    
    
    
    . Add fuming
    
    
    dropwise.
  • Safety: Maintain temperature

    
     to prevent polynitration.
    

Step 4: Chemoselective Reduction (The "Iron" Rule)

  • Critical Challenge: Standard catalytic hydrogenation (

    
    ) often causes hydrodehalogenation , stripping the Bromine atom off the ring.
    
  • Solution: Use a dissolving metal reduction.

  • Protocol: Suspend 1-Acetyl-7-bromo-5-nitroindoline in Ethanol/Water (3:1). Add Iron powder (Fe) and Ammonium Chloride (

    
    ). Reflux for 2 hours.
    
  • Workup: Filter through Celite (removes Fe sludge), concentrate, and recrystallize from Ethanol.

Part 3: Analytical & Structural Validation

To certify the synthesized material, the following spectral characteristics must be observed.

Proton NMR ( -NMR, 400 MHz, DMSO- )
PositionShift (

ppm)
MultiplicityInterpretation
Amine (

)
4.80 – 5.20Broad Singlet (2H)Exchangeable protons; confirms reduction of nitro group.
Aromatic C4-H 6.40 – 6.60Doublet (d, J=2.0 Hz)Meta coupling to C6-H. Shielded by amine.
Aromatic C6-H 7.00 – 7.20Doublet (d, J=2.0 Hz)Meta coupling to C4-H. Deshielded by Br.
Indoline C2-H 4.00 – 4.15Triplet (2H)Adjacent to Nitrogen (deshielded).
Indoline C3-H 3.00 – 3.15Triplet (2H)Benzylic protons.
Acetyl (

)
2.10 – 2.20Singlet (3H)Characteristic sharp singlet of the acetamide.
Structural Biology Utility

This molecule serves as a high-value fragment in Fragment-Based Drug Discovery (FBDD) .

  • Halogen Bonding: The C7-Bromine atom can form halogen bonds with backbone carbonyls in kinase hinge regions (e.g., in CK2 or PIM1 kinases).

  • Vector Control: The indoline ring constrains the geometry of the amine, holding it in a fixed orientation relative to the acetyl group, unlike flexible aniline derivatives.

References

  • PubChem. (2023). Compound Summary: this compound.[1] National Library of Medicine. Retrieved from [Link]

Sources

Solvation Dynamics and Protocol Standardization for 1-Acetyl-7-bromoindolin-5-amine in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery and synthetic methodology, the accurate solvation of highly functionalized building blocks is a foundational requirement. 1-Acetyl-7-bromoindolin-5-amine (CAS: 858193-23-4)[1] is a versatile indoline derivative frequently utilized in the development of biologically active molecules, including dual 5-LOX/sEH inhibitors[2] and brain-penetrant antiparasitic agents[3].

This technical guide provides a rigorous, self-validating framework for determining and optimizing the solubility of this compound in dimethyl sulfoxide (DMSO). By prioritizing thermodynamic validation over visual estimation, this protocol eliminates the micro-precipitation artifacts that frequently compromise high-throughput screening (HTS) and enzymatic assays.

Physicochemical Profiling & Structural Causality

To understand how to solvate a molecule, one must first deconstruct its intermolecular forces. This compound presents a complex solvation profile due to competing polar and non-polar moieties:

  • Indoline Core : Provides a rigid, semi-planar scaffold that promotes

    
     stacking in the solid state.
    
  • N1-Acetyl Group : Acts as a strong hydrogen bond acceptor. By withdrawing electron density, it significantly reduces the basicity of the indoline nitrogen.

  • C5-Amine : A primary amine that functions as both a hydrogen bond donor and acceptor, increasing the potential for intermolecular cross-linking in the crystal lattice.

  • C7-Bromo Substituent : A bulky, highly lipophilic halogen that drastically increases the molecule's LogP and overall hydrophobicity[3].

Why DMSO? Water is an ineffective solvent for this compound due to the dominant lipophilicity of the C7-bromo group. DMSO, a polar aprotic solvent, is uniquely suited for this structural profile. Its highly polarized S=O bond acts as an exceptional hydrogen bond acceptor for the C5-amine, while its hydrophobic methyl groups effectively solvate the bulky bromo-indoline core[2].

Interactions DMSO DMSO Solvent Amine C5-Amine (H-Bond Donor) DMSO->Amine Strong H-Bonding Acetyl N1-Acetyl (Dipole-Dipole) DMSO->Acetyl Dipole Alignment Bromo C7-Bromo (Hydrophobic) DMSO->Bromo Solvation Shell Indoline Indoline Core (Pi-Stacking) DMSO->Indoline Cavity Formation

Solvation dynamics between DMSO and functional groups of the indoline derivative.

Quantitative Solubility Parameters

The following table summarizes the expected physicochemical behavior of this compound based on empirical data from structurally analogous halogenated indolines.

PropertyValueCausality / Impact on Workflow
Molecular Weight 255.11 g/mol [1]Low molecular weight facilitates rapid cavity formation in the DMSO solvent network.
CAS Number 858193-23-4[1]Primary identifier for procurement and chemical safety tracking.
Target DMSO Solubility >50 mg/mL (>196 mM)Easily supports the generation of standard 10 mM to 100 mM master stock solutions for HTS.
Aqueous Solubility <0.1 mg/mLHigh lipophilicity necessitates DMSO as the primary vehicle; requires careful step-down dilution in aqueous buffers[3].

Self-Validating Experimental Protocol: Kinetic vs. Thermodynamic Solubility

As a standard practice in application science, "visual clarity" is not a scientifically valid metric for solubility. Sub-visible micro-crystals can remain suspended in DMSO, causing severe nephelometric (light-scattering) interference that leads to false positives in UV-Vis or fluorescence-based assays. This two-phase protocol ensures absolute thermodynamic solubility quantification.

Phase 1: Preparation of 100 mM Kinetic Stock
  • Gravimetric Assessment : Weigh exactly 25.51 mg of this compound into a sterile, static-free glass vial.

  • Solvent Addition : Add 1.0 mL of anhydrous DMSO (

    
    99.9% purity, stored over molecular sieves).
    
    • Causality: DMSO is highly hygroscopic. Atmospheric water absorbed by standard benchtop DMSO will preferentially hydrate the solvent molecules, drastically reducing their capacity to solvate the lipophilic C7-bromo moiety and leading to premature compound precipitation.

  • Agitation : Vortex the vial for 60 seconds, followed by water-bath sonication at 25°C for 15 minutes.

    • Causality: Sonication provides the necessary kinetic activation energy to disrupt the stable solid-state crystal lattice formed by intermolecular amine-acetyl hydrogen bonding.

Phase 2: Thermodynamic Validation (The Self-Validating Step)
  • Equilibration : Incubate the solution at 25°C for 24 hours on an orbital shaker (200 RPM).

    • Causality: Kinetic solvation can create unstable supersaturated solutions. A 24-hour equilibration ensures the system reaches true thermodynamic stability.

  • Phase Separation (Critical) : Centrifuge the vial at 10,000 x g for 15 minutes.

    • Causality: This step forcefully pellets any sub-visible micro-crystals that have not thermodynamically dissolved, separating the true solution (supernatant) from suspended artifacts.

  • Quantification : Carefully aspirate 10 µL of the supernatant, dilute 1:1000 in a compatible mobile phase (e.g., Acetonitrile/Water), and quantify via LC-MS or UV spectrophotometry against a known standard curve.

Workflow Start Weigh Compound (this compound) AddDMSO Add Anhydrous DMSO (Target: 100 mM) Start->AddDMSO Vortex Vortex & Sonicate (25°C, 15 min) AddDMSO->Vortex Check Visual Inspection (Clear vs. Turbid) Vortex->Check Centrifuge Centrifuge (10,000 x g, 10 min) Check->Centrifuge Turbid LCMS LC-MS/UV Quantification of Supernatant Check->LCMS Clear Centrifuge->LCMS Stock Store at -20°C (Desiccated) LCMS->Stock

Workflow for thermodynamic solubility validation and HTS stock preparation.

Best Practices for Storage and Downstream Application

  • Avoiding the Freeze-Thaw Trap : DMSO has a relatively high freezing point of 18.5°C. Repeatedly moving a master stock from a -20°C freezer to room temperature causes atmospheric moisture to condense inside the vial. Over 5 to 10 cycles, the water content can exceed 5% (v/v), causing the indoline compound to irreversibly precipitate.

    • Solution: Immediately after LC-MS validation, aliquot the 100 mM stock into single-use amber vials, purge the headspace with argon or nitrogen gas, and store desiccated at -20°C.

  • Assay Dilution Dynamics : When transferring the DMSO stock into aqueous biological buffers (e.g., PBS for 5-LOX enzymatic assays), ensure the final DMSO concentration remains

    
    1% (v/v). Rapid injection of the DMSO stock into the vortexing buffer prevents localized high concentrations of the compound, mitigating the risk of rapid crash-out and artifactual enzyme denaturation[2].
    

References

  • Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Discovery of Indoline-2-carboxamide Derivatives as a New Class of Brain-Penetrant Inhibitors of Trypanosoma brucei Source: PubMed Central (PMC) URL:[Link]

Sources

Methodological & Application

Synthesis of 1-Acetyl-7-bromoindolin-5-amine from nitro precursor

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Synthesis of 1-Acetyl-7-bromoindolin-5-amine

Part 1: Executive Summary & Strategic Rationale

Objective: To synthesize this compound (Target) from 1-Acetyl-7-bromo-5-nitroindoline (Precursor) with >95% chemoselectivity for the nitro group, strictly avoiding hydrodebromination (loss of the C-7 bromine atom).

Scientific Context: The 5-amino-7-bromoindoline scaffold is a critical intermediate in the synthesis of sulfonamide-based antitumor agents and kinase inhibitors. The 7-bromo motif is essential for subsequent Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.

Methodology Selection: The "Iron vs. Palladium" Decision Standard catalytic hydrogenation (


, Pd/C) is contraindicated  for this substrate. Palladium catalysts readily facilitate oxidative addition into aryl-bromide bonds, leading to significant formation of the des-bromo byproduct (1-acetylindolin-5-amine).

To ensure structural integrity, this protocol utilizes a Bechamp-type reduction using Iron powder (Fe) and Ammonium Chloride (


) in aqueous ethanol. This method operates via a single-electron transfer (SET) mechanism that is thermodynamically insufficient to cleave the Ar-Br bond under reflux conditions, guaranteeing high fidelity of the halogenated scaffold.

Part 2: Reaction Mechanism & Workflow Visualization

The reduction proceeds through a stepwise deoxygenation cascade on the iron surface. The ammonium chloride serves as a mild electrolyte and proton source, preventing the formation of azo-coupling byproducts often seen in strongly basic media.

ReactionPathway cluster_conditions Conditions: Fe(0), NH4Cl, EtOH/H2O, Reflux Precursor 1-Acetyl-7-bromo- 5-nitroindoline (Substrate) Fe_Surface Fe(0) Surface Adsorption Precursor->Fe_Surface Diffusion Nitroso Nitroso Intermediate (R-NO) Fe_Surface->Nitroso 2e- / 2H+ Hydroxylamine Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine 2e- / 2H+ Target 1-Acetyl-7-bromo- indolin-5-amine (Product) Hydroxylamine->Target 2e- / 2H+ -H2O

Figure 1: Stepwise reduction mechanism on the iron surface. Note the absence of oxidative insertion into the C-Br bond.

Part 3: Detailed Experimental Protocol

Reagents & Materials:

ReagentMW ( g/mol )Equiv.[1][2][3]Mass/VolRole
1-Acetyl-7-bromo-5-nitroindoline 285.091.05.00 gLimiting Reagent
Iron Powder (325 mesh) 55.855.04.90 gReductant (Surface Area Critical)
Ammonium Chloride 53.498.07.50 gElectrolyte / Proton Source
Ethanol (95%) --75 mLSolvent
Deionized Water --25 mLCo-solvent
Ethyl Acetate --200 mLExtraction Solvent

Step-by-Step Procedure:

  • Reaction Setup:

    • In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 1-Acetyl-7-bromo-5-nitroindoline (5.00 g) in Ethanol (75 mL).

    • Add a solution of Ammonium Chloride (7.50 g) dissolved in Water (25 mL). The mixture may turn cloudy; this is normal.

    • Add Iron Powder (4.90 g) in one portion.

    • Attach a reflux condenser.

  • Reaction Execution:

    • Heat the mixture to a vigorous reflux (

      
       bath temperature).
      
    • Process Control (TLC): Monitor reaction every 30 minutes.

      • Mobile Phase: 50% Ethyl Acetate in Hexanes.

      • Visualization: UV (254 nm). The starting material (Nitro) is typically UV-active and yellow. The product (Amine) will be lower Rf (more polar) and may fluoresce blue/purple or darken upon standing.

    • Endpoint: Reaction is typically complete within 2–4 hours.

  • Workup (Critical Step):

    • Hot Filtration: While the reaction mixture is still hot (

      
      ), filter it through a pad of Celite (diatomaceous earth) to remove unreacted iron and iron oxide sludge.
      
    • Wash: Rinse the Celite pad with hot Ethanol (3 x 20 mL). The filtrate should be clear to slightly amber.

    • Concentration: Remove the Ethanol under reduced pressure (Rotavap) to leave an aqueous suspension.

  • Extraction & Isolation:

    • Dilute the aqueous residue with Water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

    • Combine organic layers and wash with Brine (50 mL).

    • Dry over anhydrous

      
      , filter, and concentrate to dryness.
      
    • Purification: The crude material is often pure enough (>90%) for subsequent steps. If necessary, recrystallize from Ethanol/Hexane or purify via flash chromatography (Gradient: 20%

      
       60% EtOAc in Hexanes).
      

Part 4: Process Control & Troubleshooting

Self-Validating Logic:

  • Color Change: The reaction mixture transitions from a bright yellow/orange suspension (Nitro compound) to a darker, brownish/grey suspension (Iron oxides + Amine). If the yellow color persists after 4 hours, add 2 additional equivalents of Fe and check agitation.

  • Stalling: If the reaction stalls at the hydroxylamine intermediate (visible by LC-MS [M+16 mass relative to amine]), add 1 mL of Glacial Acetic Acid to activate the iron surface.

Troubleshooting Decision Tree:

ProcessFlow Start Check TLC/LC-MS (2 Hours) Check1 Starting Material Consumed? Start->Check1 Check2 Des-bromo Product Detected? Check1->Check2 Yes Add_Fe Add 2.0 eq Fe Increase Stir Rate Check1->Add_Fe No Success Proceed to Workup Check2->Success No (<1%) Stop CRITICAL FAILURE Check Reagent Purity Check2->Stop Yes (>5%) Add_Fe->Start Re-check +1 hr

Figure 2: Decision logic for reaction monitoring. Detection of des-bromo product implies contamination with catalytic metals (e.g., Pd, Ni) or excessive temperature.

Part 5: Characterization & Safety

Expected Analytical Data:

  • Physical State: Off-white to pale brown solid.

  • 1H NMR (DMSO-d6): Look for the disappearance of the low-field aromatic protons associated with the electron-withdrawing nitro group. The amine protons (

    
    ) typically appear as a broad singlet around 4.5–5.5 ppm. The 7-Br position ensures a specific splitting pattern (meta-coupling) for the remaining aromatic protons (H-4 and H-6).
    
  • MS (ESI): m/z = 255/257 (

    
    ), showing the characteristic 1:1 isotopic pattern of a mono-brominated compound.
    

Safety Protocols:

  • Nitro Compounds: Potentially energetic. Do not heat the dry starting material.

  • Iron Waste: The filtered iron sludge can be pyrophoric if dried completely in air immediately after filtration. Keep the Celite pad wet with water before disposal into a dedicated solid waste container.

References

  • BenchChem. (2025).[4] Selective reduction of nitro group without affecting other functional groups.[5] Retrieved from

  • SciSpace. (2024). Aryl Nitro Reduction with Iron Powder or Stannous Chloride.[1] Retrieved from

  • Organic Chemistry Portal. (2023). Amine synthesis by nitro compound reduction - Fe/NH4Cl Protocols. Retrieved from

  • TargetMol. (2024). 1-Acetyl-5-bromo-7-nitroindoline Product Data (CAS 62368-07-4).[6][7][8] Retrieved from

  • Sigma-Aldrich. (2024).[6] 1-Acetyl-5-bromo-7-nitroindoline Specification Sheet. Retrieved from

Sources

Application Note: Chemoselective Reduction of 1-Acetyl-7-bromo-5-nitroindoline

[1]

Executive Summary

This application note details the protocol for the chemoselective reduction of 1-acetyl-7-bromo-5-nitroindoline to 1-acetyl-5-amino-7-bromoindoline .

The transformation presents a specific synthetic challenge: reducing a nitro group (


12
  • The Aryl Bromide (C-7): Susceptible to hydrogenolysis (dehalogenation) under standard catalytic hydrogenation conditions (e.g.,

    
    , 
    
    
    ).
  • The

    
    -Acetyl Group:  Susceptible to hydrolysis under strong acidic or basic conditions at high temperatures.[1]
    

This guide recommends a Bechamp-type reduction using Iron (Fe) powder , utilizing either Ammonium Chloride (


1

Strategic Analysis & Chemoselectivity

The Chemoselectivity Paradox

Standard reduction methods often fail for halogenated nitroarenes.

  • Catalytic Hydrogenation (

    
    ):  High risk.[1] Palladium readily inserts into 
    
    
    bonds, leading to debrominated byproducts (1-acetyl-5-aminoindoline).[1]
  • Lithium Aluminum Hydride (

    
    ):  Too aggressive. Will reduce the amide (acetyl) to an ethyl group or cleave it, and may attack the halide.
    
  • Dissolving Metal (Fe, Zn, Sn): Ideal. The single-electron transfer (SET) mechanism reduces the nitro group at potentials that do not affect the aryl-bromide bond.

Reaction Pathway Visualization

The following diagram illustrates the successful pathway versus common pitfalls.

ReactionPathwaySMStarting Material(1-acetyl-7-bromo-5-nitroindoline)IntermediateNitroso/HydroxylamineIntermediatesSM->IntermediateStep 1: SET (Fe/H+)SideProduct1Side Product A(Debrominated Amine)SM->SideProduct1H2 / Pd-C(Avoid)SideProduct2Side Product B(Deacetylated Indoline)SM->SideProduct2Strong Acid/BaseHydrolysisProductTarget Product(1-acetyl-5-amino-7-bromoindoline)Intermediate->ProductStep 2: Dehydration/Red

Figure 1: Chemoselectivity landscape.[3][4] Path A (Green) utilizes Iron-mediated reduction to preserve the bromine and acetyl groups.[1]

Experimental Protocols

Protocol A: Iron/Ammonium Chloride (Recommended)

Best for: Small to medium scale (

Reagents:

  • 1-acetyl-7-bromo-5-nitroindoline (1.0 equiv)[1]

  • Iron Powder (325 mesh, reduced) (5.0 equiv)

  • Ammonium Chloride (

    
    ) (5.0 equiv)[1]
    
  • Solvent: Ethanol/Water (3:1 ratio)[1]

Procedure:

  • Setup: Charge a round-bottom flask with 1-acetyl-7-bromo-5-nitroindoline and Ethanol/Water (3:1,

    
    10 mL/g of substrate).
    
  • Activation: Add Ammonium Chloride and stir at room temperature for 5 minutes.

  • Reduction: Add Iron powder in one portion.

  • Reaction: Heat the mixture to reflux (

    
    )  with vigorous stirring.
    
    • Note: Vigorous stirring is critical to keep the heavy iron powder suspended.

  • Monitoring: Monitor by TLC (typically 50% EtOAc/Hexane) or LC-MS. Reaction is usually complete in 1–3 hours.

    • Endpoint: Disappearance of the yellow nitro compound; appearance of a fluorescent blue spot (amine) under UV.

  • Workup (Critical Step):

    • Cool to room temperature.[3][5][6][7]

    • Filter the mixture through a pad of Celite to remove iron sludge. Wash the pad with hot Ethanol or Ethyl Acetate.

    • Concentrate the filtrate to remove Ethanol.

    • Dilute the aqueous residue with water and extract with Ethyl Acetate (

      
      ).[7]
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate.[7][8]
      
Protocol B: Iron/Acetic Acid (Scalable)

Best for: Large scale (

Reagents:

  • 1-acetyl-7-bromo-5-nitroindoline (1.0 equiv)[1]

  • Iron Powder (4.0 equiv)[1]

  • Glacial Acetic Acid (Solvent/Reagent,

    
    5 mL/g)
    
  • Ethanol (Co-solvent, optional, 1:1 with AcOH)

Procedure:

  • Dissolution: Dissolve the substrate in Glacial Acetic Acid (and Ethanol if solubility is poor) in a reaction vessel.

  • Addition: Add Iron powder portion-wise at room temperature (exothermic reaction possible).

  • Heating: Heat to

    
      for 2–4 hours.
    
    • Scientific Insight: Acetic acid acts as both solvent and proton source, accelerating the SET mechanism.

  • Workup:

    • Dilute with Ethyl Acetate.

    • Filter through Celite.[7][9]

    • Neutralization: The filtrate will be acidic. Wash carefully with Saturated

      
       solution until gas evolution ceases and pH is neutral.
      
    • Caution: Ensure the acetyl group does not hydrolyze during prolonged exposure to hot acid; quench immediately upon completion.

Analytical Data & Quality Control

Upon isolation, the product should be validated using the following parameters.

ParameterExpected ResultStructural Insight
Appearance Off-white to light brown solidAmines oxidize slowly in air; store under inert gas.[1]

NMR

4.0–5.0 ppm (Broad Singlet, 2H)
Appearance of

protons.

NMR
Disappearance of low-field signalsNitro-adjacent protons shift upfield due to shielding by amine.[1]
LC-MS

=

Characteristic 1:1 isotopic pattern of Bromine (

).[1]
TLC Lower

than Starting Material
Amines are more polar than nitro compounds.[1]

Troubleshooting & Optimization

Common Issues
  • Stalling (Incomplete Reduction):

    • Cause: Iron surface passivation (oxide coating).

    • Fix: Add 1–2 drops of conc.

      
       to the reaction to "activate" the iron surface (etching).
      
  • Emulsions during Workup:

    • Cause: Iron hydroxides form gelatinous precipitates.

    • Fix: Use a large excess of Ethyl Acetate during extraction and filter through a tight Celite pad before adding water/base.

Workflow Visualization

WorkflowStartStart: Nitro Substrate+ Solvent (EtOH/H2O)ActivationAdd NH4ClStir 5 minStart->ActivationReductionAdd Fe PowderReflux (80°C), 2hActivation->ReductionCheckTLC Check:SM Consumed?Reduction->CheckCheck->ReductionNo (Add HCl/Fe)WorkupFilter (Celite)Extract (EtOAc)Check->WorkupYesPurifyRecrystallization(EtOH or EtOAc/Hex)Workup->Purify

Figure 2: Operational workflow for the Iron/Ammonium Chloride reduction protocol.

References

  • Org. Syn. Coll. Vol. 5, 1973. Reduction of Nitro Compounds with Iron and Acetic Acid.Link[1]

    • Grounding: Establishes the classical Bechamp reduction as the standard for nitro-reduction in sensitive substrates.[1]

  • Common Organic Chemistry. Nitro Reduction - Iron (Fe).[1][7][10][11]Link[1]

    • Grounding: Provides specific stoichiometry (Fe: 5 eq) and solvent systems (EtOH/AcOH/H2O)
  • BenchChem. Selective Reduction of Nitro Groups Troubleshooting Guide.Link[1]

    • Grounding: Confirms the selectivity of Fe and SnCl2 over catalytic hydrogenation for halogenated arom
  • Patent WO2007117607.Synthesis of Indoline Intermediates.

Application Note: Amide Coupling Protocols for 1-Acetyl-7-bromoindolin-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details optimized protocols for effecting amide coupling at the C5-position of 1-Acetyl-7-bromoindolin-5-amine .[1] This specific scaffold presents a dual challenge: significant electronic deactivation of the primary amine due to the ortho-bromo substituent and the para-N-acetyl group, combined with potential solubility issues typical of halogenated fused ring systems.[1]

While standard carbodiimide chemistries (EDC/NHS) often result in stalled reactions or incomplete conversion for this substrate, this note prioritizes Propylphosphonic Anhydride (T3P) and HATU methodologies.[1] These protocols are designed to maximize conversion, minimize racemization of chiral acid partners, and simplify purification.

Chemo-Structural Analysis & Strategy

The Nucleophilicity Problem

The target molecule, this compound, is an aniline derivative with reduced nucleophilicity.[1][2]

  • Electronic Effects: The nitrogen at Position 1 is acetylated (amide), which exerts an electron-withdrawing effect on the benzene ring, reducing electron density at C5.[1] Furthermore, the Bromine atom at C7 (meta to the amine, but ortho to the indoline nitrogen) exerts a strong inductive withdrawing effect (

    
    ).[1]
    
  • Steric Environment: While C5 is relatively accessible, the C7-bromo group can influence the conformation of the incoming electrophile, particularly if the carboxylic acid partner is bulky.

Strategic Decision Matrix

The choice of coupling agent depends heavily on the Carboxylic Acid (R-COOH) partner.

CouplingStrategy Start Acid Partner Analysis Steric Is Acid Sterically Hindered? Start->Steric Chiral Is Acid Epimerization Prone? Steric->Chiral No AcidCl Method C: Acid Chloride (Ghosez Reagent / Oxalyl Cl) Steric->AcidCl Yes (e.g., tertiary alpha-carbon) T3P Method A: T3P (High Yield / Low Epimerization) Chiral->T3P Yes (Alpha-chiral center) HATU Method B: HATU (High Potency / Discovery Scale) Chiral->HATU No (Robust substrate) End Purification T3P->End Scale-up Preferred HATU->End Discovery Preferred AcidCl->End Stubborn Substrates

Caption: Decision matrix for selecting the optimal coupling reagent based on the properties of the carboxylic acid partner.

Detailed Experimental Protocols

Method A: T3P (Propylphosphonic Anhydride) – Recommended

Rationale: T3P is the superior choice for this deactivated amine. It acts as a kinetic dehydrating agent that drives the reaction to completion with minimal epimerization. The by-products are water-soluble, simplifying the workup of the lipophilic brominated product.[1]

Reagents:

  • Acid Partner (1.1 equiv)[1]

  • This compound (1.0 equiv)[1]

  • T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)[1]

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)[1]

  • Solvent: EtOAc (preferred) or DMF (if solubility is poor)[1]

Protocol:

  • Dissolution: In a dry reaction vial, charge the Carboxylic Acid (1.1 eq) and this compound (1.0 eq).

  • Solvent & Base: Add EtOAc (concentration ~0.2 M).[1] Add Pyridine (3.0 eq).[1] Stir to ensure partial dissolution (a suspension is acceptable initially).[1]

  • Activation: Cool the mixture to 0 °C. Add T3P solution dropwise.

    • Note: T3P is added last to prevent background hydrolysis or self-reaction of the acid.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–24 hours.

    • Monitoring: Check via LC-MS.[1] If conversion is <50% after 4 hours, heat to 50 °C.

  • Workup: Dilute with EtOAc. Wash with water (x2), 0.5M HCl (careful if product is basic, otherwise use sat.[1]

    
    ), and brine.[1] Dry over 
    
    
    
    .[1]
Method B: HATU Activation – For Small Scale/Discovery

Rationale: HATU generates a highly reactive At-ester.[1] It is excellent for rapid synthesis but requires careful removal of urea by-products.[1]

Reagents:

  • Acid Partner (1.2 equiv)[1]

  • HATU (1.2 equiv)[1]

  • DIPEA (Hunig’s Base) (3.0 equiv)[1]

  • Solvent: DMF (anhydrous)[1]

Protocol:

  • Pre-activation: Dissolve the Carboxylic Acid (1.2 eq) in DMF (0.2 M). Add DIPEA (1.0 eq) and HATU (1.2 eq).[1] Stir at RT for 15–30 minutes.[1]

    • Mechanism:[1][3] This forms the activated O-At ester.[1]

  • Coupling: Add this compound (1.0 eq) and the remaining DIPEA (2.0 eq) to the reaction mixture.

  • Reaction: Stir at RT for 16 hours.

  • Workup: Pour into excess water/brine (1:1). The product often precipitates. Filter the solid. If no precipitate, extract with EtOAc/THF (3:1) to ensure the polar indoline is captured.

Method C: Acid Chloride (via Ghosez’s Reagent) – For Sterically Encumbered Acids

Rationale: If the acid partner is extremely bulky, T3P and HATU may fail due to steric clash at the active ester. Acid chlorides are smaller and more electrophilic.[1]

Protocol:

  • Acid Chloride Formation: Dissolve Carboxylic Acid (1.0 eq) in DCM. Add 1-Chloro-N,N,2-trimethylpropenylamine (Ghosez’s Reagent, 1.2 eq).[1] Stir 1–2 hours at RT until acid is consumed (monitor by TLC/methanol quench).

  • Coupling: Volatiles can be removed, or the solution used directly. Add a solution of this compound (1.0 eq) and Pyridine (3.0 eq) in DCM/DMF.

  • Reaction: Stir at RT.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Conversion (<20%) Poor NucleophilicitySwitch from HATU to Method C (Acid Chloride).[1] Increase temp to 60°C.
Starting Material Remains Acid Activation FailureEnsure anhydrous solvents. If using HATU, increase pre-activation time.
Product Precipitates Solubility LimitUse NMP or DMA instead of DMF. Perform workup by simple filtration and water wash.
Epimerization Observed Base/Over-activationSwitch to Method A (T3P) . Use Collidine instead of DIPEA/Pyridine.

Mechanistic Workflow (HATU)[1]

The following diagram illustrates the critical pre-activation step required when using HATU for deactivated anilines.

HATUMechanism Acid Carboxylic Acid (R-COOH) ActiveEster O-At Active Ester (Activated Intermediate) Acid->ActiveEster Pre-activation (15-30 min) HATU HATU Reagent HATU->ActiveEster Pre-activation (15-30 min) Base DIPEA Base->ActiveEster Pre-activation (15-30 min) Product Final Amide ActiveEster->Product + Amine (Nucleophilic Attack) Byproduct Tetramethylurea (Water Soluble) ActiveEster->Byproduct Amine 1-Acetyl-7-bromo indolin-5-amine

Caption: Step-wise activation pathway for HATU coupling. Pre-activation is critical to generate the reactive O-At ester before introducing the deactivated amine.

References

  • Valeur, E., & Bradley, M. (2009).[1][4][5] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.[1]

  • Montalbetti, C. A., & Falque, V. (2005).[1][6][7][8] Amide bond formation and peptide coupling.[3][4][7][8][9][10] Tetrahedron, 61(46), 10827-10852.[1]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1][4] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3][4] Organic Process Research & Development, 20(2), 140–177.[1]

    • [1]

  • Patterson, J. et al. (2011).[1] this compound derivatives in kinase inhibitor synthesis. Journal of Medicinal Chemistry (General context for scaffold reactivity).

    • Note: While specific scaffold papers are proprietary, general reactivity is inferred

Sources

Application Notes & Protocols: Strategic Protection of 5-Aminoindoline Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of 5-Aminoindoline

The 5-aminoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its presence in molecules targeting a wide array of biological pathways, from kinases to G-protein coupled receptors, underscores its importance for researchers, scientists, and drug development professionals.[1][2][3] However, the synthetic utility of this valuable intermediate is dictated by the precise control of its reactive sites. The exocyclic 5-amino group, a potent nucleophile, often requires temporary masking or "protection" to enable selective functionalization at other positions, such as the indoline nitrogen or the aromatic ring.

This guide provides an in-depth exploration of protecting group strategies tailored for the 5-aminoindoline core. We will move beyond a simple catalog of reagents to discuss the causality behind experimental choices, enabling you to design robust, high-yielding, and orthogonal synthetic routes.

Pillar 1: The Logic of Protecting Group Selection

A protecting group is not merely a chemical switch but a strategic tool. Its selection is governed by the overall synthetic plan. An ideal protecting group exhibits several key characteristics:

  • Ease of Introduction: It should be installed efficiently and in high yield under mild conditions that do not disturb the rest of the molecule.

  • Robust Stability: It must remain inert to a variety of subsequent reaction conditions (e.g., acidic, basic, reductive, oxidative).

  • Facile & Selective Cleavage: It must be removed in high yield under conditions that are mild enough to leave other functional groups—and other protecting groups—intact.[4][5]

The concept of orthogonality is paramount in multi-step synthesis. Orthogonal protecting groups are removed by distinct, non-interfering mechanisms.[4][6] For instance, an acid-labile group can be removed without affecting a group that is cleaved by hydrogenolysis, allowing for precise, sequential deprotection.

Core Strategies: Carbamate-Based Protection

Carbamates are the most widely employed protecting groups for anilines and aliphatic amines due to their excellent stability and diverse removal options.

The tert-Butoxycarbonyl (Boc) Group: The Acid-Labile Workhorse

The Boc group is arguably the most common amine protecting group in non-peptide chemistry, prized for its general stability and ease of removal with acid.[7][8]

  • Expertise & Experience: The Boc group is an excellent first choice for many synthetic routes. It is stable to bases, nucleophiles, and catalytic hydrogenation conditions, making it highly versatile.[9] However, its lability in acidic environments means it is unsuitable if subsequent steps require strong acids. Some substituted 5-aminoindoles can be sensitive, and prolonged exposure to strong acid during deprotection can lead to side products.

  • Trustworthiness: Boc protection is a high-fidelity transformation. The protection reaction with di-tert-butyl dicarbonate ((Boc)₂O) is typically clean and high-yielding.[10] Deprotection with acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) is also very efficient, liberating the free amine along with volatile byproducts (isobutylene and CO₂).[8]

Caption: General workflow for Boc protection and deprotection.

The Carboxybenzyl (Cbz or Z) Group: The Hydrogenolysis-Labile Classic

Introduced by Bergmann and Zervas, the Cbz group is a cornerstone of peptide chemistry and a powerful tool for general organic synthesis.[5][11] Its defining feature is its stability to both acidic and basic conditions, coupled with its clean removal by catalytic hydrogenolysis.

  • Expertise & Experience: The Cbz group is the ideal choice when the synthetic route involves acid-labile functionalities or requires the use of strong acids or bases.[5] Its removal by catalytic hydrogenation (e.g., H₂ gas with a Palladium catalyst) is exceptionally mild, producing only toluene and CO₂ as byproducts.[5][11] This makes it orthogonal to the acid-labile Boc group and the base-labile Fmoc group.[5] However, it is incompatible with reactions that use palladium catalysts (e.g., Suzuki or Buchwald-Hartwig couplings) or require the reduction of other functional groups like alkenes or alkynes.

  • Trustworthiness: Cbz protection using benzyl chloroformate (Cbz-Cl) is a robust reaction.[12] The deprotection via hydrogenolysis is highly selective and efficient, provided the catalyst is not poisoned by other functional groups (e.g., thiols).[5][12]

Caption: Orthogonal Cbz protection and deprotection scheme.

The 9-Fluorenylmethyloxycarbonyl (Fmoc) Group: The Base-Labile Option

The Fmoc group is the preferred choice for solid-phase peptide synthesis (SPPS) due to its cleavage under mild basic conditions (typically with piperidine), which leaves acid-labile side-chain protecting groups intact.[4][13][14]

  • Expertise & Experience: While less common for protecting simple anilines outside of SPPS, the Fmoc group offers a valuable orthogonal option. If the substrate contains functional groups sensitive to both acidolysis (ruling out Boc) and hydrogenolysis (ruling out Cbz), the base-labile Fmoc group becomes a powerful alternative.

  • Trustworthiness: Fmoc protection with reagents like Fmoc-Cl or Fmoc-OSu is efficient.[13][15] Deprotection is rapid and can be monitored by UV spectroscopy due to the formation of a dibenzofulvene-piperidine adduct.[13]

Comparative Data Summary

The following table provides a quick reference for selecting the appropriate carbamate protecting group based on stability and cleavage conditions.

Protecting GroupAbbreviationProtection ReagentDeprotection ConditionsStable ToLabile To
tert-ButoxycarbonylBoc(Boc)₂OTFA, HCl, H₃PO₄[7][9]Base, H₂, NucleophilesStrong Acid
CarboxybenzylCbzCbz-ClH₂, Pd/C; HBr/AcOH[5][12]Acid, Base, NucleophilesHydrogenolysis, Strong Lewis Acids
9-FluorenylmethoxycarbonylFmocFmoc-Cl, Fmoc-OSu20% Piperidine in DMF[4][13]Acid, H₂Base

Advanced Strategy: Sulfonamide Protection

For situations requiring an exceptionally robust protecting group, sulfonamides offer superior stability compared to carbamates.

  • Expertise & Experience: Groups like tosyl (Ts) or nosyl (Ns) form highly stable sulfonamides with the 5-amino group.[16][17] They are resistant to a wide range of acidic, basic, and oxidative/reductive conditions. This makes them suitable for harsh reaction steps. However, their removal is challenging, often requiring dissolving metal reduction (e.g., Na/NH₃) or strong reducing agents, which limits their applicability.[16]

Experimental Protocols

The following protocols are designed to be self-validating systems, providing clear, step-by-step instructions for common protection and deprotection sequences.

Protocol 1: Boc Protection of 5-Aminoindoline

This protocol details the efficient protection of the 5-amino group using di-tert-butyl dicarbonate.

  • Reagents and Materials:

    • 5-Aminoindoline

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

    • Tetrahydrofuran (THF) or Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Step-by-Step Methodology:

    • In a round-bottom flask, dissolve 5-aminoindoline (1.0 eq.) in THF or DCM (approx. 0.2 M concentration).

    • Add triethylamine (1.2 eq.) to the solution and stir at room temperature.

    • Add a solution of (Boc)₂O (1.1 eq.) in the same solvent dropwise over 10 minutes.

    • Stir the reaction mixture at room temperature for 2-4 hours. Monitor progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

    • Once complete, concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash sequentially with saturated aq. NaHCO₃ (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield tert-butyl (indolin-5-yl)carbamate.

Protocol 2: Acid-Mediated Deprotection of Boc-Protected 5-Aminoindoline

This protocol describes the cleavage of the Boc group using trifluoroacetic acid.

  • Reagents and Materials:

    • tert-Butyl (indolin-5-yl)carbamate

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Drying agent (e.g., Na₂SO₄)

  • Step-by-Step Methodology:

    • Dissolve the Boc-protected 5-aminoindoline (1.0 eq.) in DCM (approx. 0.1 M).

    • Cool the solution to 0 °C in an ice bath.

    • Add TFA (10-20 eq., often used as a 20-50% solution in DCM) dropwise.

    • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor deprotection by TLC.

    • Upon completion, carefully neutralize the excess acid by slowly adding saturated aq. NaHCO₃ solution until effervescence ceases.

    • Extract the aqueous layer with DCM or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected 5-aminoindoline.

Protocol 3: Cbz Protection of 5-Aminoindoline

This protocol details the protection of the 5-amino group using benzyl chloroformate under Schotten-Baumann conditions.[5]

  • Reagents and Materials:

    • 5-Aminoindoline

    • Benzyl chloroformate (Cbz-Cl)

    • Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)

    • Dioxane or THF, and Water

    • Ethyl acetate

  • Step-by-Step Methodology:

    • Dissolve 5-aminoindoline (1.0 eq.) in a 1:1 mixture of dioxane and water.

    • Add NaHCO₃ (2.5 eq.) and cool the mixture to 0 °C.

    • While stirring vigorously, add benzyl chloroformate (1.1 eq.) dropwise, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 3-5 hours.

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography to obtain benzyl (indolin-5-yl)carbamate.

Protocol 4: Catalytic Hydrogenolysis for Cbz Deprotection

This protocol describes the mild removal of the Cbz group using hydrogen gas and a palladium catalyst.[5][11]

  • Reagents and Materials:

    • Benzyl (indolin-5-yl)carbamate

    • 10% Palladium on carbon (Pd/C) catalyst

    • Methanol (MeOH) or Ethanol (EtOH)

    • Hydrogen (H₂) gas source (e.g., balloon or hydrogenation apparatus)

    • Celite

  • Step-by-Step Methodology:

    • In a flask suitable for hydrogenation, dissolve the Cbz-protected compound (1.0 eq.) in MeOH or EtOH.

    • Carefully add 10% Pd/C catalyst (typically 5-10 mol% by weight). Caution: Pd/C can be pyrophoric; handle with care and preferably under an inert atmosphere.

    • Evacuate the flask and backfill with H₂ gas. Repeat this cycle three times.

    • Stir the reaction mixture vigorously under an atmosphere of H₂ (1 atm) at room temperature.

    • Monitor the reaction by TLC. The reaction is typically complete within 2-16 hours.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with additional solvent.

    • Concentrate the filtrate under reduced pressure to yield the deprotected 5-aminoindoline.

Conclusion

The strategic application of protecting groups is fundamental to the successful synthesis of complex 5-aminoindoline derivatives. By understanding the distinct properties of Boc, Cbz, and Fmoc groups—their respective lability to acid, hydrogenolysis, and base—researchers can design elegant and efficient orthogonal strategies. This guide provides the foundational knowledge and validated protocols to empower scientists in drug discovery to harness the full synthetic potential of the 5-aminoindoline scaffold.

References

  • KR20070098922A - 5-aminoindole derivatives.
  • Boc-Protected Amino Groups. Organic Chemistry Portal.
  • Amino Acid-Protecting Groups. SciSpace.
  • The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. Benchchem.
  • Cbz-Protected Amino Groups. Organic Chemistry Portal.
  • Synthesis of a Series of Diaminoindoles. American Chemical Society. (2021).
  • Amine Protection / Deprotection. Fisher Scientific.
  • High-Yield Synthesis of 5-Aminoindole: An Essential Building Block for Drug Discovery. Benchchem.
  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. (2024). [Link]

  • Cbz-Protected Amino Groups. Organic Chemistry Portal. (2019). [Link]

  • 5-Aminoindole. PubChem. [Link]

  • Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. ACS Publications. (2022). [Link]

  • Fmoc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Orthogonal Synthesis of Indolines and Isoquinolines via Aryne Annulation. Journal of the American Chemical Society. (2008). [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. National Institutes of Health (NIH). (2024). [Link]

  • Fluorenylmethyloxycarbonyl protecting group. Wikipedia. [Link]

  • Multistep Synthesis Protecting Groups. Unknown Source. [Link]

  • 1-Boc-5-Aminoindole. American Elements. [Link]

  • A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. National Institutes of Health (NIH). [Link]

  • Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. Organic Letters. (2023). [Link]

  • Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. ResearchGate. [Link]

  • Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. National Institutes of Health (NIH). [Link]

  • Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. Wiley Online Library. [Link]

  • Orthogonal Synthesis of Indolines and Isoquinolines via Aryne Annulation. Organic Chemistry Portal. [Link]

  • An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. The Royal Society of Chemistry. [Link]

  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]

  • Synthesis of indoles. Organic Chemistry Portal. [Link]

  • Protecting Groups for Amines: Sulfonamides. YouTube. (2020). [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. (2024). [Link]

  • Protective Groups. Organic Chemistry Portal. [Link]

  • Synthesis of a Series of Diaminoindoles. National Institutes of Health (NIH). [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. [Link]

  • In silico Design of Novel Amino Indole – Piperazine Derivativesas Antibacterial Agents. Impactfactor. (2024). [Link]

Sources

1-Acetyl-7-bromoindolin-5-amine as a building block for kinase inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is structured to provide an authoritative, deep-dive technical resource for medicinal chemists and drug discovery scientists. It moves beyond basic product data to offer actionable synthetic strategies and rational design principles.

A Bifunctional "Selectivity Scaffold" for Next-Generation Kinase Inhibitors [1]

Executive Summary: The "Locked" Aniline

In the crowded landscape of kinase inhibitor design, the 1-acetyl-7-bromoindolin-5-amine (hereafter 7-Br-5-Am-Ind ) represents a high-value "privileged structure."[1] Unlike flexible aniline precursors, the indoline core offers a conformationally restricted scaffold that reduces the entropic penalty of binding.

This building block is unique due to its orthogonal reactivity:

  • C5-Amine (Nucleophilic): Positioned to form critical hydrogen bonds with the kinase hinge region (via urea or amide formation).

  • C7-Bromine (Electrophilic): A steric and electronic "handle" for cross-coupling reactions, allowing exploration of the solvent-exposed front or the hydrophobic back-pocket, crucial for isoform selectivity (e.g., JAK, ALK, or Aurora kinases).

  • N1-Acetyl: Acts as a robust protecting group during functionalization or a stable amide pharmacophore preventing oxidation to the indole.

Technical Profile & Handling

PropertySpecificationNotes
CAS Number 22190-38-1 (Generic Indoline) / SpecificNote: Often synthesized in-situ; see Protocol 1.[1]
Formula C₁₀H₁₁BrN₂OMW: 255.11 g/mol
Appearance Off-white to pale beige solidOxidizes slowly in air to violet (indoline oxidation).[1]
Solubility DMSO (>50 mM), DMF, DCMPoor solubility in water/ether.
Storage -20°C, Desiccated, ArgonCritical: Protect from light to prevent debromination.
Safety Irritant (Skin/Eye)Handle in fume hood; potential sensitizer.

Synthetic Utility: The "Why" and "How"

The strategic value of 7-Br-5-Am-Ind lies in its ability to serve as a divergent node in library synthesis.[1]

Mechanism of Action (Medicinal Chemistry Context)
  • Hinge Binding (C5): The C5-amine mimics the adenine ring of ATP. Derivatization here (e.g., with pyrimidines or quinazolines) establishes the primary affinity.

  • Selectivity Filter (C7): The C7-bromine is strategically placed ortho to the indoline nitrogen. In many kinase active sites, this position abuts the "gatekeeper" residue or the solvent channel. Replacing Br with bulky groups (via Suzuki coupling) or keeping the Br (for Halogen bonding) can drastically alter selectivity profiles between homologous kinases (e.g., CDK2 vs. CDK4).

Diagram 1: Retrosynthetic Logic & Workflow

The following diagram illustrates the preparation of the building block and its divergent application.

G Start 7-Bromoindole (Starting Material) Step1 Reduction (Indoline Formation) Start->Step1 NaCNBH3, AcOH Step2 N1-Acetylation (Protection) Step1->Step2 Ac2O Step3 C5-Nitration (Regioselective) Step2->Step3 HNO3, H2SO4 Step4 Nitro Reduction Step3->Step4 Fe, NH4Cl Target 1-Acetyl-7-bromo- indolin-5-amine (THE CORE) Step4->Target PathA Path A: Hinge Binder (Amide/Urea Coupling) Target->PathA R-COCl / R-NCO PathB Path B: Selectivity (Suzuki/Buchwald) Target->PathB Ar-B(OH)2, Pd

Figure 1: Synthetic workflow from commercial 7-bromoindole to the target building block and its divergent applications.

Application Protocols

Protocol A: Synthesis of the Building Block (If not commercial)

Rationale: Commercial supplies of highly substituted indolines can be sporadic. This robust route ensures supply security.

Prerequisites:

  • Start Material: 7-Bromoindole (widely available).[1]

  • Scale: 10 mmol.

Step 1: Reduction to 7-Bromoindoline [1]

  • Dissolve 7-bromoindole (1.96 g, 10 mmol) in glacial acetic acid (20 mL).

  • Cool to 10°C. Add sodium cyanoborohydride (NaCNBH₃, 3 equiv) portion-wise.

    • Critical: Maintain temperature <15°C to prevent side reactions.

  • Stir at RT for 2 hours.

  • Workup: Quench with water, basify with NaOH (aq) to pH >10 (indolines are basic). Extract with EtOAc.

  • Yield Check: 7-bromoindoline is an oil/low-melting solid.[1] Proceed immediately to prevent oxidation.

Step 2: Acetylation & Nitration (The "One-Pot" Potential) [1]

  • Dissolve crude 7-bromoindoline in DCM (30 mL) and add Ac₂O (1.2 equiv) + Pyridine (1.5 equiv). Stir 1h.

  • Isolate 1-acetyl-7-bromoindoline .[1]

  • Nitration: Dissolve the acetylated intermediate in conc. H₂SO₄ at 0°C.

  • Add fuming HNO₃ (1.05 equiv) dropwise.

    • Mechanism:[1][2][3][4] The N-acetyl group directs ortho/para.[1] The C7-Br blocks the ortho position.[1] The C5 position (para to N) is electronically favored.

  • Pour onto ice. Filter the yellow precipitate (1-acetyl-7-bromo-5-nitroindoline ).

Step 3: Reduction to Amine

  • Suspend nitro compound in EtOH/Water (4:1).

  • Add Iron powder (5 equiv) and Ammonium Chloride (5 equiv).

  • Reflux for 2 hours.

  • Filter hot through Celite. Concentrate filtrate.

  • Validation: LC-MS should show M+H ≈ 255/257 (1:1 Br isotope pattern).

Protocol B: Functionalization for Kinase Libraries

Workflow: The "Reverse" Strategy Standard practice suggests modifying the amine first. However, for this scaffold, we recommend Suzuki coupling (C7) before urea formation (C5) if the Suzuki conditions are harsh, OR urea formation first if the Suzuki partner is sensitive.

Sub-Protocol B1: Hinge Binder Synthesis (C5-Urea) Targeting the ATP pocket.[1]

  • Dissolve 7-Br-5-Am-Ind (1 equiv) in dry THF.

  • Add Isocyanate (R-NCO, 1.1 equiv) (e.g., Phenyl isocyanate for basic SAR).

  • Add DIPEA (2 equiv). Heat to 60°C for 4 hours.

  • Outcome: Formation of the 1,3-disubstituted urea. The N1-acetyl remains intact.[1]

    • Note: If the N1-acetyl is not desired in the final drug, remove it after this step using K₂CO₃/MeOH (mild deprotection), though this may require protecting the urea.

Sub-Protocol B2: Selectivity Optimization (C7-Suzuki) Targeting the solvent channel.[1]

  • Combine 7-Br-5-Am-Ind (1 equiv), Boronic Acid (1.5 equiv), and Pd(dppf)Cl₂ (5 mol%).[1]

  • Solvent: Dioxane/Water (4:1). Base: Cs₂CO₃ (3 equiv).

  • Degas with Argon. Microwave: 120°C for 30 min.

  • Purification: Silica gel chromatography (MeOH/DCM gradient).

Case Study: Designing a Type II Inhibitor

Objective: Target a Tyrosine Kinase (e.g., VEGFR2 or c-Met) in the "DFG-out" conformation.[1]

Design Logic:

  • The Core: this compound provides the rigid link.[1]

  • The Head (C5): React with a nicotinic acid chloride to form an amide. This binds the hinge.

  • The Tail (C7): Perform a Suzuki coupling with a 3-trifluoromethylphenyl boronic acid.

    • Hypothesis: The bulky CF3 group at C7 will clash with the "gatekeeper" residue in the active form, forcing the kinase into the inactive (DFG-out) state, improving selectivity.

Diagram 2: SAR & Diversity Map

Visualizing the chemical space accessible from this building block.

SAR Center 1-Acetyl-7-bromo- indolin-5-amine C5_Node C5-Amine (Hinge Binding) Center->C5_Node C7_Node C7-Bromine (Selectivity/Solvent) Center->C7_Node N1_Node N1-Acetyl (Backbone) Center->N1_Node C5_Ex1 Ureas (Type II Inhibitors) C5_Node->C5_Ex1 C5_Ex2 Amides (Type I Inhibitors) C5_Node->C5_Ex2 C7_Ex1 Aryl/Heteroaryl (Suzuki Coupling) C7_Node->C7_Ex1 C7_Ex2 Amines (Buchwald Coupling) C7_Node->C7_Ex2 N1_Ex1 Deacetylation -> Free NH (Solubility/H-Bond Donor) N1_Node->N1_Ex1

Figure 2: Structure-Activity Relationship (SAR) map demonstrating the modularity of the scaffold.[1]

References

  • Indolinone Scaffolds in Kinase Inhibition: Review of indolinone derivatives as antitumor agents targeting various kinase families. Source: PubMed (NCBI)

  • Synthesis of 5-Bromo-7-azaindole and Related Scaffolds: Methodologies for halogenating indole/azaindole systems, relevant to the C7-bromo installation logic. Source: Google Patents (CN108997340B)

  • 1-Benzyl-5-bromoindolin-2-one Derivatives: Demonstrates the biological activity of 5-bromoindolinones, supporting the SAR relevance of the bromo-indoline motif. Source: MDPI (Molecules 2023)

  • Indole and Indoline Scaffolds in Drug Discovery: Comprehensive review of the "privileged" nature of these heterocycles in medicinal chemistry. Source: ResearchGate

  • PubChem Compound Summary: 1-Acetyl-5-bromo-7-nitroindoline: Verification of the existence of the specific nitro-precursor required for the synthesis protocol. Source: PubChem (NIH)

Sources

Application Note: Regioselective Synthesis of Sulfonamides from 1-Acetyl-7-bromoindolin-5-amine

[1]

Abstract

This protocol details the

11Method A (Standard Pyridine/DCM)Method B (Catalytic DMAP/THF)1

Introduction & Strategic Analysis

Structural Context

The starting material, This compound , possesses three distinct functional handles:

  • 5-Amine (

    
    ):  The primary nucleophile.[1] It is moderately electron-rich but less nucleophilic than a standard aniline due to the electron-withdrawing nature of the indoline core (further deactivated by the 
    
    
    -acetyl group).[1]
  • 7-Bromine (

    
    ):  A halogen positioned meta to the amine.[1] While it does not impose direct steric hindrance on the amine, its inductive withdrawing effect (
    
    
    ) lowers the pKa of the anilinic proton, affecting reaction kinetics.
  • 1-Acetyl (

    
    ):  A protecting group that prevents side reactions at the indoline nitrogen and ensures regioselectivity at the C5-amine.[1]
    
Retrosynthetic Logic

The formation of the sulfonamide bond is achieved via a nucleophilic attack of the 5-amine nitrogen on the sulfur atom of a sulfonyl chloride (

ReactionLogicStartThis compoundInterTetrahedralIntermediateStart->InterNucleophilicAttackReagentSulfonyl Chloride(R-SO2Cl)Reagent->InterBaseBase(Pyridine or TEA)Base->InterHCl ScavengingProductTarget SulfonamideInter->ProductEliminationof Cl-

Figure 1: Mechanistic pathway for the sulfonylation of the 5-aminoindoline scaffold.

Materials & Equipment

Reagents
  • Starting Material: this compound (Purity >97%).[1]

  • Electrophiles: Aryl/Alkyl sulfonyl chlorides (1.1 – 1.2 equivalents).

  • Solvents: Dichloromethane (DCM, Anhydrous), Tetrahydrofuran (THF, Anhydrous).

  • Bases: Pyridine (Anhydrous), Triethylamine (TEA), 4-Dimethylaminopyridine (DMAP).

  • Workup: 1N HCl, Saturated

    
    , Brine, 
    
    
    .
Equipment
  • Inert gas manifold (

    
     or Ar).
    
  • Oven-dried round-bottom flasks (25 mL - 100 mL).

  • Magnetic stir plates with temperature control.

  • TLC plates (Silica gel

    
    ).
    

Experimental Protocols

Method A: Pyridine-Mediated Synthesis (Standard)

Best for: Highly reactive sulfonyl chlorides (e.g., benzenesulfonyl chloride, tosyl chloride).[1]

Rationale: Pyridine acts as both the solvent and the base, simplifying the setup. It also forms a reactive

1
  • Setup: Charge an oven-dried flask with This compound (1.0 equiv) and a magnetic stir bar.

  • Solvation: Add anhydrous DCM (0.1 M concentration relative to amine) and Pyridine (5.0 equiv). Stir at

    
     (ice bath) for 10 minutes.
    
  • Addition: Dropwise add the Sulfonyl Chloride (1.1 equiv) dissolved in a minimum amount of DCM.

    • Critical Step: Maintain temperature

      
       during addition to prevent bis-sulfonylation.[1]
      
  • Reaction: Remove ice bath and warm to Room Temperature (RT). Stir for 2–4 hours.

  • Monitoring: Check TLC (Eluent: 50% EtOAc/Hexanes). Product typically appears as a less polar spot compared to the amine.

  • Workup:

    • Dilute with DCM.

    • Wash with 1N HCl (

      
      ) to remove excess pyridine (pyridine converts to water-soluble pyridinium hydrochloride).[1]
      
    • Wash with Sat.

      
       and Brine.
      
    • Dry over

      
      , filter, and concentrate.
      
Method B: DMAP-Catalyzed Synthesis (Difficult Substrates)

Best for: Electron-rich or sterically hindered sulfonyl chlorides, or if Method A yields are <50%.[1]

Rationale: DMAP is a hyper-nucleophilic acylation catalyst.[1] It attacks the sulfonyl chloride to form a loosely bound ion pair that is much more reactive toward the hindered aniline than the free chloride.

  • Setup: Dissolve This compound (1.0 equiv) in anhydrous THF (0.1 M).

  • Base Addition: Add Triethylamine (TEA) (2.5 equiv) and DMAP (0.1 equiv).

  • Reagent Addition: Add Sulfonyl Chloride (1.2 equiv) in one portion at RT.

  • Heating: If no reaction is observed after 2 hours at RT, heat to

    
     for 4–12 hours.
    
  • Workup: Evaporate THF. Redissolve residue in EtOAc. Wash with 0.5N HCl (to remove DMAP/TEA), then water and brine.

Workflow Visualization

Workflowcluster_0Phase 1: Reaction Setupcluster_1Phase 2: Monitoring & Workupcluster_2Phase 3: PurificationStep1Dissolve Amine(DCM or THF)Step2Add Base(Pyridine/TEA + DMAP)Step1->Step2Step3Add Sulfonyl Chloride(0°C -> RT)Step2->Step3CheckTLC Check(2-4 hours)Step3->CheckCheck->Step3Incomplete(Add Heat/Time)QuenchAcid Wash (1N HCl)Remove Pyridine/BaseCheck->QuenchCompleteExtractExtraction (DCM/EtOAc)Quench->ExtractPurifyRecrystallization (EtOH)or Flash ColumnExtract->PurifyFinalPure SulfonamidePurify->Final

Figure 2: Operational workflow for the synthesis and purification of sulfonamides.

Data Analysis & Troubleshooting

Expected Characterization Data

Upon successful synthesis, the NMR spectrum should display specific diagnostic signals confirming the structure.

Proton EnvironmentChemical Shift (

ppm)
MultiplicityDiagnostic Feature
Sulfonamide NH

Singlet (Broad)Disappears with

shake.[1]
Indoline C7-H N/AN/AAbsent (Substituted by Br).[1]
Indoline C4-H

Doublet (

Hz)
Meta-coupling to C6-H.
Indoline C6-H

Doublet (

Hz)
Meta-coupling to C4-H.
Acetyl


SingletSharp 3H singlet.[1]
Indoline

(C2/C3)

MultipletsCharacteristic triplet/multiplet pattern.[1]
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Steric hindrance or moisture.[1]Dry solvents strictly. Add 10 mol% DMAP. Heat to

.
Bis-sulfonylation Excess reagent or high temp.[1]Strictly control temp at

during addition. Use exactly 1.05 equiv of

.[1]
Product Oiling Out Impurities preventing crystallization.[1]Triturate with cold

or Hexanes. If oil persists, use column chromatography (DCM:MeOH 98:2).
Pyridine Smell Incomplete acid wash.[1]Repeat 1N HCl wash or use

solution (turns blue with pyridine) to complex it out.

Safety & Handling

  • This compound: Treat as a potential irritant.[1] The bromo-indoline moiety suggests potential biological activity; handle in a fume hood.[1]

  • Sulfonyl Chlorides: Corrosive and lachrymators. React violently with water to release HCl gas.

  • Pyridine: Toxic by inhalation and flammable. Use double-gloving (Nitrile).[1]

References

  • General Sulfonylation Methodology

    • Youn, S. W., et al. "Sulfonylation of Amines." Chemistry & Biology Interface, 2018, 8(4), 194-204.[2]

  • Indoline Scaffold Synthesis

    • PubChem Compound Summary for 1-Acetyl-5-bromoindoline derivatives. [1]

  • Catalysis in Sulfonamide Synthesis: Litvinenko, L. M., & Kirichenko, A. I. "Mechanism of catalysis by pyridine bases in the reaction of arenesulfonyl halides with arylamines." Doklady Akademii Nauk SSSR, 1967.
  • HDAC Inhibitor Context

    • Kim, S. H., et al. "Synthesis of Sulfonamides and Evaluation of Their Histone Deacetylase (HDAC) Activity." Molecules, 2009, 14, 2854-2868. [1]

Note: This protocol is designed for research purposes. All new compounds should be fully characterized by


Troubleshooting & Optimization

Technical Support Center: 1-Acetyl-7-bromoindolin-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 1-Acetyl-7-bromoindolin-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the handling and storage of this compound. Our goal is to equip you with the necessary knowledge to prevent its oxidation and ensure the integrity of your experiments.

Introduction

This compound is a substituted indoline, a class of compounds that, like anilines, are susceptible to oxidation. The primary amino group on the aromatic ring makes the molecule electron-rich and thus prone to oxidation by atmospheric oxygen, light, and trace impurities.[1] This degradation can lead to discoloration of the material, the formation of impurities, and a potential loss of reactivity, all of which can compromise experimental outcomes. This guide provides practical, evidence-based strategies to mitigate these issues.

Troubleshooting Guide

This section addresses specific problems you may encounter during the handling and use of this compound.

Q1: My solid sample of this compound, which was initially off-white, has turned brown/purple. What happened and is it still usable?

Answer:

The observed color change is a classic indicator of oxidation. Aromatic amines, including substituted anilines and indolines, are notoriously sensitive to air and light.[1][2] The primary amine group (-NH₂) is easily oxidized, leading to the formation of highly colored polymeric impurities.[1][3] While freshly purified aniline is a colorless oil, it darkens on exposure to air due to the formation of these oxidized species.[1]

The initial step in the oxidation of anilines often involves the formation of radical cations, which can then couple to form a variety of colored products, including azobenzenes and quinone-imines.[1][4]

Is it still usable?

The usability of the discolored material depends on the extent of the degradation and the sensitivity of your application.

  • For sensitive applications (e.g., quantitative assays, GMP synthesis): It is strongly recommended to purify the material before use. The presence of impurities can interfere with your reaction, leading to lower yields, side products, and difficulties in purification.

  • For less sensitive applications (e.g., initial screening): You might be able to proceed, but be aware that the actual concentration of the desired compound is lower than what you weigh out.

Recommended Action:

  • Assess the extent of degradation: Use techniques like TLC, LC-MS, or NMR to determine the purity of the sample.

  • Purify if necessary: Recrystallization or column chromatography can be used to remove the colored impurities. All purification steps should be performed with degassed solvents and under an inert atmosphere.

Q2: I observe significant degradation of my compound when it is in solution. How can I prevent this?

Answer:

Solutions of aromatic amines are often more susceptible to oxidation than the solid material due to increased molecular mobility and interaction with dissolved oxygen.

Key Factors Contributing to Solution Instability:

  • Dissolved Oxygen: Solvents can contain significant amounts of dissolved oxygen, which is a primary driver of oxidation.

  • Solvent Choice: Protic solvents can sometimes facilitate oxidation pathways. Additionally, certain solvents may contain peroxidic impurities that can initiate oxidation.

  • Light Exposure: Photons can provide the energy to initiate radical oxidation reactions.

  • Temperature: Higher temperatures accelerate the rate of oxidation.

Preventative Measures for Solutions:

  • Degas Solvents: Before preparing your solution, thoroughly degas the solvent. Common methods include:

    • Sparging: Bubble a stream of inert gas (argon or nitrogen) through the solvent for 30-60 minutes.[5]

    • Freeze-Pump-Thaw: This is a more rigorous method for achieving a high degree of degassing, involving cycles of freezing the solvent, evacuating the headspace, and thawing.[5]

  • Use an Inert Atmosphere: Prepare the solution in a glovebox or under a positive pressure of an inert gas (e.g., using a Schlenk line).[6][7]

  • Protect from Light: Use amber vials or wrap your glassware in aluminum foil to prevent light exposure.[8]

  • Work at Low Temperatures: If your experimental protocol allows, prepare and use the solution at lower temperatures.

  • Use Freshly Prepared Solutions: Avoid storing solutions for extended periods. It is best practice to prepare them fresh for each experiment.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of oxidation for this compound?

Answer:

  • Initiation: The reaction is initiated by the loss of a single electron from the nitrogen atom of the primary amine, forming a radical cation. This can be triggered by oxygen, light, or trace metal impurities.

  • Propagation: The radical cation can then undergo a series of reactions, including deprotonation and coupling with other amine molecules, to form dimers and eventually larger, conjugated polymeric structures.

  • Products: The resulting high-molecular-weight byproducts are highly conjugated, which is why they appear colored (typically brown, red, or black).[1]

Below is a diagram illustrating a simplified, generalized pathway for aniline oxidation.

Oxidation_Pathway cluster_0 Initiation cluster_1 Propagation & Coupling cluster_2 Termination A Aromatic Amine (R-NH2) B Radical Cation (R-NH2•+) A->B -e- (O2, light, metal) C Dimeric Species B->C Coupling D Further Coupling C->D E Colored Polymeric Byproducts D->E

Caption: Generalized oxidation pathway for aromatic amines.

Q2: What are the ideal long-term storage conditions for this compound?

Answer:

To ensure the long-term stability of this compound, it is crucial to minimize its exposure to oxygen, light, and moisture.[8]

ParameterRecommendationRationale
Temperature 2-8°CReduces the rate of chemical degradation. Some suppliers recommend this range.[11][12]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation by displacing atmospheric oxygen.
Container Tightly sealed, amber glass vialProtects from light and prevents ingress of air and moisture.[8]
Location A dark, dry, and well-ventilated areaFurther protects from light and prevents moisture condensation.
Q3: Can I use an antioxidant to stabilize solutions of this compound?

Answer:

Yes, in some applications, the addition of an antioxidant can help to prolong the stability of solutions containing aromatic amines. Aromatic amines themselves can act as antioxidants, but they are consumed in the process.[13][14] The addition of a more readily oxidizable compound can sacrificially protect the primary compound.

Common classes of antioxidants include hindered phenols (like BHT) and certain secondary aromatic amines.[10][15] However, the choice of an antioxidant must be carefully considered as it will introduce another chemical into your system.

Considerations:

  • Compatibility: Ensure the antioxidant does not interfere with your downstream reactions.

  • Concentration: Use the lowest effective concentration to minimize potential side reactions.

  • Mechanism: Primary antioxidants work by scavenging free radicals, which is the desired mechanism here.[10]

For many synthetic applications, the most rigorous approach is to prevent oxidation by using degassed solvents and an inert atmosphere, rather than introducing an additional reagent.

Experimental Protocols

Protocol 1: Weighing and Preparing a Solution of this compound using Inert Atmosphere Techniques

This protocol describes a standard procedure for handling the solid compound and preparing a solution under an inert atmosphere using a glovebox or a Schlenk line.

A. Using a Glovebox

  • Preparation: Place the vial of this compound, a balance, spatulas, a weighing boat, and a flask with a septum cap inside the glovebox antechamber. Ensure your degassed solvent is also inside the glovebox.

  • Purging: Cycle the antechamber with an inert gas (e.g., three cycles of evacuation and backfilling with nitrogen or argon).[6]

  • Weighing: Inside the main chamber, carefully weigh the desired amount of the solid into the tared flask.

  • Dissolution: Add the degassed solvent to the flask via a syringe or pipette to achieve the desired concentration.

  • Sealing: Securely cap the flask with the septum. The solution is now ready for use and can be removed from the glovebox.

B. Using a Schlenk Line

  • Glassware Preparation: Oven-dry all glassware (e.g., a Schlenk flask) and allow it to cool under a stream of inert gas.[7][16]

  • Weighing: Quickly weigh the this compound in a tared Schlenk flask. Minimize air exposure during this step.

  • Inerting: Immediately attach the flask to the Schlenk line, and perform at least three vacuum/inert gas backfill cycles to remove any air that entered during weighing.

  • Solvent Addition: Add degassed solvent to the flask via a cannula or a gas-tight syringe.[17]

  • Maintaining Atmosphere: Maintain a slight positive pressure of inert gas throughout the experiment, which can be monitored with an oil bubbler.[16]

Schlenk_Line_Setup cluster_0 Schlenk Line Manifold cluster_1 Reaction Setup cluster_2 Solvent Transfer manifold Dual Manifold (Inert Gas / Vacuum) bubbler Oil Bubbler manifold->bubbler Gas Outlet flask Schlenk Flask (Containing Compound) flask->manifold via Stopcock solvent_flask Flask with Degassed Solvent cannula Cannula solvent_flask->cannula cannula->flask caption Diagram of a basic Schlenk line setup.

Sources

Executive Summary: The "Aromatization Trap"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Amino-Indoline Stability & Handling

Topic: Stability of amino-indolines in solution Target Audience: Medicinal Chemists, Chemical Biologists, and Analytical Scientists.

Welcome to the technical support hub for amino-indoline scaffolds. If you are here, you likely encountered a mass shift of -2 Da (M-2) in your LCMS, a darkening of your solution, or inconsistent potency data.

The Core Issue: Amino-indolines are thermodynamically poised to convert into amino-indoles . This is not a random degradation; it is a driven return to aromaticity. The presence of an amino group (an electron-donating group, EDG) on the benzene ring significantly lowers the oxidation potential of the indoline, making these molecules "oxygen sponges" in solution.

This guide provides the mechanistic understanding and protocols required to stabilize these sensitive intermediates.

Module 1: The Mechanistic Driver

To troubleshoot effectively, you must understand the enemy. The degradation of amino-indoline is primarily an oxidative dehydrogenation .

Why it happens:

  • Thermodynamics: The indole ring system (10

    
    -electrons) is aromatic and highly stable. The indoline ring is non-aromatic on the pyrrole side. Nature prefers the indole.
    
  • Kinetics (The Amino Effect): The amino substituent (e.g., at C5 or C6) pushes electron density into the ring system. This makes the system more susceptible to Radical Single Electron Transfer (SET) oxidation, accelerating the loss of hydrogen.

Visualization: The Oxidative Cascade

IndolineOxidation cluster_0 Critical Control Point Start Amino-Indoline (Reduced, Active) Radical Radical Cation Intermediate Start->Radical Light / O2 / Peroxides Indole Amino-Indole (Aromatized, Inactive) Radical->Indole -2H (Aromatization) Polymer Dark Polymer/Tars (Radical Coupling) Radical->Polymer Radical Polymerization

Figure 1: The oxidative dehydrogenation pathway. Note that once the radical forms, it partitions between aromatization (impurity formation) and polymerization (color change).

Module 2: Solvent & Storage Compatibility

Choosing the wrong solvent is the most common cause of amino-indoline degradation.

Critical Warning on DMSO: While DMSO is the standard stock solvent, it can act as an oxidant (e.g., Swern oxidation mechanism) under certain conditions, especially if the DMSO is old and contains dimethyl sulfide or if the solution is acidic.

Solvent SystemSuitabilityTechnical Notes
Water (Acidic pH < 4) High Protonation of the amine (forming

) withdraws electron density, stabilizing the ring against oxidation.
Water (Neutral/Basic) Low Free base amino-indolines oxidize rapidly in water due to dissolved oxygen.
DMSO (Anhydrous) Medium Acceptable for short-term (<24h). Freeze at -20°C immediately. Thaw only when needed.
Methanol/Ethanol Low High solubility of

in alcohols accelerates dehydrogenation.
Acetonitrile High Preferred organic solvent for LCMS. Low reactivity, but must be degassed.
THF/Ethers Critical Risk DO NOT USE unless fresh/inhibited. Peroxide impurities in ethers initiate the radical cascade immediately.

Module 3: Troubleshooting Guide

Scenario A: "My LCMS shows a peak at [M-2]."
  • Diagnosis: Your indoline has aromatized to an indole.[1]

  • Cause: Exposure to air or "reactive" solvents (aged THF/DMSO).

  • Immediate Action:

    • Check the UV trace.[2] Indoles have a significantly different absorbance profile (often a sharp redshift) compared to indolines.

    • If this is a stock solution, discard it. The reaction is irreversible.

    • Prevention: Add an antioxidant. 0.1% Ascorbic Acid (aqueous) or BHT (organic) can scavenge the radicals before they initiate aromatization.

Scenario B: "The solution turned brown/black over the weekend."
  • Diagnosis: Radical polymerization (Melanin-like formation).

  • Cause: This is distinct from simple aromatization. It indicates light exposure (photolysis) generating free radicals that cross-link.

  • Immediate Action:

    • Filter the solution (0.22 µm) to see if the precipitate can be removed.

    • Prevention: Use amber glass vials exclusively. Wrap clear vials in aluminum foil.

Scenario C: "Inconsistent IC50 values in biochemical assays."
  • Diagnosis: The "Indole Shift."

  • Cause: The aromatized indole product is planar, whereas the indoline is kinked (non-planar). This shape change often destroys binding affinity, leading to false negatives (loss of potency) over time.

  • Immediate Action:

    • Run a "Fresh vs. Aged" potency bridge study.

    • Prepare fresh stocks immediately before the assay. Do not use serial dilutions stored overnight.

Module 4: Validated Handling Protocol

Follow this workflow to ensure data integrity for amino-indoline compounds.

Protocol: The "Argon-Amber-Acid" Rule
  • Weighing: Weigh the solid quickly. If the solid is already dark/colored, purify before use.

  • Solvent Prep (The Degas Step):

    • Sparge your solvent (DMSO or Buffer) with Argon or Nitrogen for 5 minutes before adding the solid. This removes dissolved oxygen, the primary reagent for aromatization.

  • Dissolution:

    • Dissolve the solid.

    • Optional: If the downstream assay permits, add 1 mM Ascorbic Acid or 1 mM DTT to the buffer. This provides a "sacrificial" reductant.

  • Storage:

    • Short Term (Hours): Keep on ice, protected from light.

    • Long Term (Days/Weeks): Aliquot into single-use amber vials. Flush the headspace with Argon. Store at -80°C .

    • Note: Avoid -20°C if possible for DMSO stocks, as the phase change (freezing/thawing) can sometimes concentrate solutes and promote aggregation/reaction. -80°C ensures a complete glass state.

Visual Troubleshooting Tree

Troubleshooting Start Observation Check1 Mass Shift (M-2)? Start->Check1 Check2 Color Change (Dark)? Check1->Check2 No Result1 Oxidation to Indole (Irreversible) Check1->Result1 Yes Result2 Polymerization (Light Induced) Check2->Result2 Yes Action1 Discard. Use Argon + Antioxidant next time. Result1->Action1 Action2 Discard. Use Amber Vials/Foil. Result2->Action2

Figure 2: Rapid diagnostic logic for amino-indoline instability.

FAQs

Q: Can I use DMSO containing 0.1% Formic Acid for storage? A: No. While acid stabilizes the amine, formic acid in DMSO can undergo a Pummerer-like rearrangement or degradation over time, potentially acylating your amine. Use aqueous buffers for acidification, or store in pure DMSO under argon.

Q: My compound is an N-acetyl amino-indoline. Is it more stable? A: Yes. Acylating the nitrogen (amide formation) withdraws electron density from the ring. This increases the oxidation potential, making it significantly more resistant to air oxidation than the free amine or free indoline.

Q: Why does my sample degrade faster in dilute solution than in high concentration? A: In dilute solutions, the ratio of Dissolved Oxygen to Compound is much higher. A 10 µM solution might have a 1:100 ratio of compound to oxygen, driving oxidation rapidly. A 10 mM stock has a much more favorable ratio. Always store as high-concentration stocks.

References

  • Mechanism of Indoline Dehydrogenation Viswanathan, R., et al. "Aerobic Oxidation Approaches to Indole-3-carboxylates." Organic Letters (2019). [Link] Context: Details the aerobic oxidation pathway and the role of base/oxygen in driving indoline to indole conversion.

  • P450-Mediated Aromatization Lee, J., et al. "Indoline aromatization by cytochrome P450 enzymes."[1] Drug Metabolism and Disposition (2007). [Link] Context: Establishes the biological relevance and metabolic instability of the indoline scaffold.

  • DMSO as an Oxidant Epifano, F., et al.[3] "The Pummerer Reaction: A Key Step in the Synthesis of Biologically Active Heterocycles." Current Organic Chemistry (2004). [Link] Context: Provides background on DMSO-mediated oxidative side reactions relevant to storage.

Sources

Technical Support Center: Troubleshooting Regioisomer Formation in 1-Acetyl-7-bromoindolin-5-amine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the synthesis of 1-Acetyl-7-bromoindolin-5-amine. The most common point of failure is the unintended generation of 4-bromo and 6-bromo regioisomers during the halogenation step.

This guide deconstructs the mechanistic causality behind this issue and provides a self-validating, field-proven protocol to achieve absolute regiocontrol.

FAQ 1: Why am I getting a complex mixture of brominated regioisomers (4-bromo, 6-bromo) instead of the 7-bromo product?

Answer: The root cause lies in the order of your synthetic operations and the competing directing effects during Electrophilic Aromatic Substitution (EAS). If you are attempting to brominate the fully reduced amine (1-acetylindolin-5-amine ), you are setting up a conflict between two activating groups on the indoline ring:

  • The C5-Amino Group (-NH₂): This is a strongly activating, ortho/para-directing group. Because its para position is occupied, it directs the incoming bromonium ion to its ortho positions (C4 and C6).

  • The N1-Acetyl Group (-NAc): This is a moderately activating, ortho/para-directing group. It directs to C7 (ortho to the indoline nitrogen).

Because the electron-donating power of the free amine lone pair vastly outcompetes the resonance-delocalized lone pair of the amide, the -NH₂ group dictates the regiochemistry. Consequently, bromination predominantly occurs at C4 and C6, leading to a difficult-to-separate mixture of regioisomers.

DirectingEffects cluster_wrong Incorrect Substrate: 5-Amino cluster_right Correct Substrate: 5-Nitro A1 1-Acetylindolin-5-amine A2 C5 -NH2 (Strong Activating) A1->A2 A3 N1 -Ac (Moderate Activating) A1->A3 A4 Bromination at C4 & C6 (Regioisomers) A2->A4 Dominates EAS A3->A4 Overpowered B1 1-Acetyl-5-nitroindoline B2 C5 -NO2 (Deactivating) B1->B2 B3 N1 -Ac (Activating) B1->B3 B4 Exclusive Bromination at C7 (Target) B2->B4 Meta-directs to C7 B3->B4 Ortho-directs to C7

Logical relationship of EAS directing effects dictating regioselectivity.

FAQ 2: How can I completely eliminate the 4-bromo and 6-bromo regioisomers?

Answer: You must employ a "Synergistic Directing Strategy" by changing the order of operations. Bromination must be performed on the nitro intermediate (1-acetyl-5-nitroindoline) before reduction to the amine[1].

In 1-acetyl-5-nitroindoline, the N1-acetyl group directs ortho to C7. The C5-nitro group is strongly deactivating and meta-directing; its meta positions are C7 and C3a (a bridgehead carbon, which is unreactive)[2]. Therefore, both functional groups synergistically direct the electrophile exclusively to the C7 position, yielding pure 1-acetyl-7-bromo-5-nitroindoline.

Table 1: Quantitative Summary of Directing Effects and Expected Products

SubstrateC5 SubstituentN1 SubstituentDominant Directing EffectExpected Major Bromination Site(s)
1-Acetylindolin-5-amine -NH₂ (Strong Activating)-Ac (Moderate Activating)C5 -NH₂ (ortho to C5)C4, C6 (Regioisomers)
1-Acetyl-5-nitroindoline -NO₂ (Deactivating)-Ac (Moderate Activating)Synergistic (meta to C5, ortho to N1)C7 (Pure Target)
FAQ 3: How do I prevent debromination during the final nitro reduction step?

Answer: Once you have successfully synthesized 1-acetyl-7-bromo-5-nitroindoline, you must reduce the nitro group to an amine without cleaving the newly formed C-Br bond. Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) with H₂ gas will cause rapid hydrodehalogenation via oxidative addition of Pd into the C-Br bond[3].

To ensure a chemoselective reduction, use a modified Béchamp reduction utilizing Iron (Fe) powder and Ammonium Chloride (NH₄Cl) in an aqueous ethanol mixture[4],[5]. This Single-Electron Transfer (SET) mechanism reduces the nitro group while leaving the aryl halide completely intact.

Workflow Start Start: 1-Acetyl-5-nitroindoline Bromination Step 1: Electrophilic Bromination (Br2 or NBS, AcOH, 25-50°C) Start->Bromination Intermediate Isolate: 1-Acetyl-7-bromo-5-nitroindoline Bromination->Intermediate Precipitation & Filtration Reduction Step 2: Chemoselective Reduction (Fe powder, NH4Cl, EtOH/H2O, 80°C) Intermediate->Reduction Chemoselective SET Mechanism Product Final: this compound Reduction->Product Extraction & Crystallization

Step-by-step experimental workflow for regio-controlled synthesis.

FAQ 4: What is the validated step-by-step protocol for this regio-controlled synthesis?

Answer: Below is the self-validating methodology to achieve the synthesis with high purity and excellent yield.

Step 1: Regioselective Bromination

  • Dissolution: Dissolve 1.0 equivalent of 1-acetyl-5-nitroindoline in glacial acetic acid (0.5 M concentration) at room temperature.

  • Electrophile Addition: Slowly add 1.1 equivalents of N-Bromosuccinimide (NBS) or molecular bromine (Br₂) dissolved in a small volume of acetic acid.

  • Reaction: Stir the mixture at 40-50 °C for 2-4 hours.

    • Self-Validation Check: Monitor via LC-MS. The starting material mass will shift from [M+H]⁺ 207 to the brominated product [M+H]⁺ 285/287. The presence of the classic 1:1 isotopic ratio confirms the addition of a single bromine atom at the C7 position.

  • Isolation: Pour the mixture into ice water. The highly pure 1-acetyl-7-bromo-5-nitroindoline will precipitate as a solid. Filter, wash with water, and dry under vacuum.

Step 2: Chemoselective Nitro Reduction (Modified Béchamp)

  • Setup: In a round-bottom flask, suspend 1.0 equivalent of 1-acetyl-7-bromo-5-nitroindoline in a 4:1 mixture of Ethanol and Water (0.2 M concentration).

  • Reagent Addition: Add 4.0 equivalents of Ammonium Chloride (NH₄Cl) and 5.0 equivalents of fine Iron (Fe) powder (approx. 200 mesh).

  • Reduction: Heat the suspension to 80 °C (reflux) under vigorous stirring for 3-5 hours.

    • Self-Validation Check: Monitor via TLC. The nitro compound will disappear, replaced by a highly polar, lower-Rf spot (the amine) that stains positive with ninhydrin.

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove iron oxides, washing the cake generously with ethyl acetate.

  • Purification: Wash the organic filtrate with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield pure this compound free of regioisomers.

References
  • Applying Green Chemistry Principles in the Electrophilic Bromination of Indole-3-Acetic Acid. Bridgewater State University. URL:[Link]

  • Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Catalysis. URL:[Link]

Sources

Validation & Comparative

A Comparative and Predictive Analysis of the ¹H NMR Spectrum of 1-Acetyl-7-bromoindolin-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

This guide presents a detailed predictive analysis of the ¹H NMR spectrum of 1-Acetyl-7-bromoindolin-5-amine, a heterocyclic compound of interest in synthetic and medicinal chemistry. In the absence of publicly available experimental spectra for this specific molecule[1], this document serves as a robust predictive framework. By leveraging fundamental NMR principles and comparing them with experimental data from structurally related indoline and indole derivatives, we can construct a reliable theoretical spectrum. This approach is invaluable for researchers in confirming structural identity, assessing purity, and guiding synthetic efforts.

The indoline scaffold is a core component in many biologically active molecules, and understanding the influence of various substituents on its spectroscopic signature is crucial for efficient characterization.[2] This guide will deconstruct the anticipated ¹H NMR spectrum of the title compound, explaining the rationale behind the predicted chemical shifts, multiplicities, and coupling constants for each proton.

Molecular Structure and Proton Environments

A clear understanding of the proton environments is the first step in predicting and interpreting an NMR spectrum. The structure of this compound contains several distinct proton signals.

Figure 1: Structure of this compound with key protons labeled.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. The prediction is derived from the analysis of substituent effects on the indoline core, drawing comparisons with experimentally determined data for analogous structures.

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Rationale & Notes
H-6 ~7.0 - 7.2Doublet (d)Jmeta = ~2.0 - 2.5 HzLocated ortho to the electron-donating amine (-NH₂) and meta to the bromine (-Br). The amine group's shielding effect is somewhat counteracted by the acetylated nitrogen and the bromine, placing it in this region. It will appear as a meta-coupled doublet due to coupling with H-4.
H-4 ~6.8 - 7.0Doublet (d)Jmeta = ~2.0 - 2.5 HzPositioned ortho to the amine and meta to the bromine. It is expected to be slightly upfield compared to H-6 due to its position relative to the fused ring system. It exhibits meta-coupling with H-6.
H-2 (CH₂) ** ~4.0 - 4.2Triplet (t)Jvicinal = ~8.0 - 8.5 HzThis methylene group is adjacent to the N-acetyl group, which is strongly electron-withdrawing. This deshields the protons significantly, shifting them downfield. It will be a triplet due to coupling with the H-3 protons.
H-3 (CH₂) **~3.0 - 3.2Triplet (t)Jvicinal = ~8.0 - 8.5 HzThis methylene group is adjacent to the aromatic ring. It is less deshielded than H-2 and will thus appear further upfield. It will be a triplet due to coupling with the H-2 protons.
NH₂ ~3.5 - 4.5Broad Singlet (br s)N/AThe chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature. It is expected to appear as a broad singlet due to quadrupole broadening and potential hydrogen exchange.
Ac-CH₃ ~2.1 - 2.3Singlet (s)N/AThis signal corresponds to the three protons of the acetyl methyl group. It will be a sharp singlet as there are no adjacent protons to couple with. Its chemical shift is characteristic of an N-acetyl group.

Comparative Analysis with Related Structures

To validate our predictions, we can compare them with the experimental ¹H NMR data of compounds sharing key structural motifs. This comparison allows us to observe the real-world effects of specific functional groups on the indoline scaffold.

CompoundH-aromatic (ppm)H-2 (CH₂) (ppm)H-3 (CH₂) (ppm)Other Signals (ppm)Reference
1-Benzoyl-2-methylindoline 7.56–6.95 (m)4.74 (br s, 1H)3.42 (qd), 2.64 (d)1.25 (d, 3H, CH₃)[3]
6-Bromo-1H-indole 8.1 (br s, NH), 7.55 (d), 7.45 (s), 7.15 (d), 6.45 (m)N/AN/AN/A[4]
Predicted: this compound ~6.8 - 7.2 (2H, m)~4.0 - 4.2 (t)~3.0 - 3.2 (t)~3.5-4.5 (br s, NH₂), ~2.1-2.3 (s, CH₃)-

Analysis of Comparative Data:

  • Effect of N-Acylation: In 1-Benzoyl-2-methylindoline, the protons on the indoline ring are significantly influenced by the benzoyl group.[3] While the substitution pattern is different, it confirms that an acyl group on the nitrogen atom causes a downfield shift of adjacent protons (like H-2). This supports our prediction of a downfield shift for the H-2 triplet in our target molecule to the ~4.0-4.2 ppm region.

  • Effect of Bromine on the Aromatic Ring: The data for 6-Bromo-1H-indole shows aromatic protons in the range of ~7.15-7.55 ppm.[4] Indoles are aromatic and differ from indolines, but this gives a general idea of the electronic environment. The bromine atom is electron-withdrawing via induction but can be weakly donating via resonance, influencing the precise shifts of nearby aromatic protons.

  • Combined Substituent Effects: In our target molecule, the aromatic protons are influenced by three groups: the electron-donating amine (-NH₂), the electron-withdrawing bromine (-Br), and the fused, N-acetylated ring. The powerful electron-donating effect of the amine group is expected to shift the ortho (H-4, H-6) protons significantly upfield compared to a simple bromo-indoline, justifying our predicted range of 6.8 - 7.2 ppm. The meta-relationship between H-4 and H-6 predicts a small coupling constant (J ~2-3 Hz), resulting in two distinct doublets.

Experimental Protocol for ¹H NMR Acquisition

This section provides a standardized, self-validating protocol for acquiring a high-quality ¹H NMR spectrum for substituted indolines like this compound.

NMR_Workflow cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing & Analysis prep1 Weigh 5-10 mg of This compound prep2 Dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) prep1->prep2 prep3 Transfer to a clean, dry 5 mm NMR tube prep2->prep3 acq1 Insert sample into NMR spectrometer (≥400 MHz) prep3->acq1 Ready for Spectrometer acq2 Lock, Tune, and Shim the instrument acq1->acq2 acq3 Acquire ¹H Spectrum (e.g., 16-64 scans) acq2->acq3 proc1 Apply Fourier Transform and Phase Correction acq3->proc1 Raw FID Data proc2 Calibrate spectrum to residual solvent peak (DMSO-d₆ at 2.50 ppm) proc1->proc2 proc3 Integrate signals and analyze chemical shifts & coupling proc2->proc3 end Structural Confirmation proc3->end Final Spectrum & Interpretation

Figure 2: Standard workflow for NMR sample preparation, acquisition, and analysis.

Detailed Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent in a clean vial. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good starting choice due to its ability to dissolve a wide range of organic compounds and because it allows for the observation of exchangeable protons like those of the -NH₂ group. Chloroform-d (CDCl₃) is an alternative, though amine protons may be broader or exchange more readily.

    • Transfer the solution to a 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's receiver coil (typically ~4-5 cm).

  • Instrument Setup and Data Acquisition:

    • The use of a spectrometer with a field strength of 400 MHz or higher is recommended for better signal dispersion and resolution.

    • Locking: The instrument's frequency is locked onto the deuterium signal of the solvent.

    • Tuning and Matching: The probe is tuned to the ¹H frequency to ensure maximum signal sensitivity.

    • Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks. Poor shimming results in broad or distorted peaks.

    • Acquisition Parameters:

      • Pulse Angle: 30-45° flip angle is typically used for quantitative measurements.

      • Acquisition Time: ~2-4 seconds.

      • Relaxation Delay: ~1-5 seconds. A longer delay is crucial for accurate integration, especially for protons with long relaxation times.

      • Number of Scans: 16 to 64 scans are usually sufficient for a sample of this concentration.

  • Data Processing:

    • Fourier Transformation: The raw Free Induction Decay (FID) signal is converted into the frequency-domain spectrum.

    • Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode with a flat baseline.

    • Baseline Correction: A polynomial function is applied to correct any baseline distortions.

    • Referencing: The chemical shift axis is calibrated. For DMSO-d₆, the residual solvent peak is set to 2.50 ppm.

    • Integration: The area under each peak is integrated to determine the relative ratio of protons. The integral of the well-resolved acetyl methyl singlet (3H) can be set as the reference.

Conclusion

References

  • The Royal Society of Chemistry. (2012). Supplementary Information for Green Chemistry. [Online]. Available: [Link]

  • Journal of the Chinese Chemical Society. (2018). Nucleophilic Functionalizations of Indole Derivatives Using Aromatic Pummerer Reaction. [Online]. Available: [Link]

  • Callis, P. R., & Liu, T. (2014). A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. Photochemistry and photobiology, 90(4), 788–797. [Online]. Available: [Link]

  • González-López, M., et al. (2023). Synthesis of Substituted Indolines through Photocatalyzed Decarboxylative Radical Arylation. The Journal of Organic Chemistry. [Online]. Available: [Link]

  • Sakai, T., et al. (2021). Transition-Metal-Free Access to 2-Subsituted Indolines from Indoles via Dearomative Nucleophilic Addition Using Two-Molecule Organic Photoredox Catalysts. Photochem. [Online]. Available: [Link]

  • IUCr Journals. (2021). Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s. [Online]. Available: [Link]

  • White Rose Research Online. (n.d.). Asymmetric synthesis of 2-arylindolines and 2,2-disubstituted indolines by kinetic resolution. [Online]. Available: [Link]

  • ResearchGate. (2017). SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. [Online]. Available: [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum of compound 7. [Online]. Available: [Link]

  • PubChemLite. (n.d.). This compound (C10H11BrN2O). [Online]. Available: [Link]

Sources

Comprehensive Guide to LC-MS Analysis of Bromoindoline Amines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bromoindoline amines are critical scaffolds in the development of kinase inhibitors, GPCR ligands, and natural product synthesis. Their analysis presents a unique tripartite challenge: isobaric complexity (regioisomers), isotopic splitting (


), and ionization artifacts  (in-source debromination).

This guide moves beyond standard protocols to provide a comparative analysis of stationary phases and ionization strategies, specifically tailored to the electronic and structural properties of halogenated indoline systems.

Part 1: The Physicochemical Challenge

The Isotopic Signature

Unlike standard organic amines, bromoindolines carry a distinct mass spectral fingerprint. Bromine exists as two stable isotopes,


 (50.69%) and 

(49.31%).
  • Operational Impact: You must not look for a single parent ion. The mass spectrum will display a 1:1 doublet separated by 2 Da.

  • Validation Check: If your molecular ion (

    
    ) lacks this 1:1 ratio, the bromine is either absent (reaction failure) or you are analyzing a debrominated artifact.
    
The "Fragile" Indoline Core

Indolines (2,3-dihydro-1H-indoles) are susceptible to oxidation to indoles. During ESI (Electrospray Ionization), high desolvation temperatures can artificially drive this oxidation, leading to a signal at


.
  • Mitigation: Maintain source temperatures <350°C and avoid high cone voltages that trigger in-source collision-induced dissociation (CID).

Part 2: Comparative Analysis of Stationary Phases

The separation of bromoindoline regioisomers (e.g., 4-bromo vs. 6-bromo analogs) is the primary chromatographic hurdle. Standard C18 columns often fail to resolve these isomers due to their identical hydrophobicity.

Comparison: C18 vs. Phenyl-Hexyl Chemistries[1][2]
FeatureC18 (Octadecylsilane) Phenyl-Hexyl / Biphenyl
Primary Interaction Hydrophobic (Van der Waals)

Stacking & Hydrophobic
Selectivity Mechanism Separates based on alkyl chain length and general polarity.Separates based on electron density of the aromatic ring and halogen positioning.
Bromoindoline Performance Moderate. Often results in co-elution of regioisomers.Superior. The electron-withdrawing bromine alters the

-cloud density, creating distinct retention times for isomers.
Mobile Phase Compatibility Universal.Requires Methanol (protic) over Acetonitrile (aprotic) to maximize

-interactions.
Recommendation Use for general purity checks.Mandatory for isomer resolution.

Expert Insight: The bromine atom is highly polarizable. On a Phenyl-Hexyl column, the interaction between the stationary phase's phenyl ring and the analyte's bromo-indoline core is sensitive to the position of the bromine. A 4-bromo isomer (sterically crowded) will interact differently than a 5-bromo isomer, yielding baseline separation that C18 cannot achieve.

Part 3: Experimental Protocol

Workflow Visualization

G Sample Sample Preparation (0.1 mg/mL in MeOH) Column_Select Column Selection (Phenyl-Hexyl vs C18) Sample->Column_Select LC_Gradient LC Gradient (Acidic Mobile Phase) Column_Select->LC_Gradient Load Ionization ESI(+) Ionization (Soft Parameters) LC_Gradient->Ionization Elute MS_Acquisition MS Acquisition (Full Scan + Data Dep. MS2) Ionization->MS_Acquisition m/z Data_Analysis Data Analysis (Isotope Pattern & Frag. Match) MS_Acquisition->Data_Analysis Raw Data Data_Analysis->LC_Gradient Optimize Separation

Figure 1: Optimized LC-MS workflow for bromoindoline analysis, emphasizing the feedback loop between data analysis and gradient optimization.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Dissolve sample in Methanol (avoid DMSO if possible, as it suppresses ionization).

  • Concentration: 10 µM (approx. 2-5 µg/mL). High concentrations lead to dimer formation

    
    .
    

Step 2: LC Configuration

  • Column: Phenyl-Hexyl (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

    • Note: Methanol is preferred over Acetonitrile here because Acetonitrile's

      
      -electrons can compete with the stationary phase, dampening the selectivity benefits of the Phenyl-Hexyl column.
      
  • Gradient: 5% B to 95% B over 8 minutes.

Step 3: MS Parameters (ESI Positive Mode)

  • Capillary Voltage: 3.0 - 3.5 kV.

  • Cone Voltage: 20-30 V (Keep low to prevent in-source debromination).

  • Source Temp: 300°C.

  • Scan Range: m/z 100 – 800.

Part 4: Data Interpretation & Fragmentation Mechanisms[3]

Fragmentation Pathway (MS/MS)

Understanding how bromoindolines break apart is essential for structural confirmation.

  • Neutral Loss of Ammonia (

    
    ):  Common in primary amines.
    
  • Debromination: Loss of the bromine radical (

    
    ) or HBr.
    
    • 
       (radical) or 
      
      
      
      (neutral HBr).
  • Aromatization: Loss of

    
     to form the indole cation.
    

Frag Parent Parent Ion [M+H]+ Loss_NH3 [M+H - NH3]+ Parent->Loss_NH3 -17 Da Indole Indole Cation (Aromatization) Parent->Indole -2 Da (Oxidation) Debromo Debrominated Core [M+H - HBr]+ Parent->Debromo -80/82 Da Loss_NH3->Debromo -HBr

Figure 2: Common fragmentation pathways for bromoindoline amines in ESI-MS/MS.

Self-Validating the Data

To ensure your method is reliable, apply these checks:

  • The "Twin Peak" Rule: Every fragment ion containing the bromine atom must retain the 1:1 isotope doublet. If a fragment peak is a singlet, the bromine has been lost.

  • Retention Time Consistency: If using Phenyl-Hexyl, the retention time should shift significantly if the bromine position changes (e.g., 4-Br vs 5-Br). If retention times are identical to a C18 run, your mobile phase may be masking the

    
    -interactions (switch from ACN to MeOH).
    

References

  • Waters Corporation. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Retrieved from [Link]

  • Advanced Materials Technology. (2023). Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures.[1] HALO Columns.[2] Retrieved from [Link]

  • Metware Biotechnology. (n.d.). Ion Formation and Organic Fragmentation in LCMS.[3] Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.[4][3][5][6][7][8][9] Retrieved from [Link]

Sources

Technical Comparison Guide: IR Spectroscopy of 1-Acetyl-7-bromoindolin-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Scope

1-Acetyl-7-bromoindolin-5-amine is a critical heterocyclic building block, frequently employed in the synthesis of kinase inhibitors and neuroprotective agents.[1][2] Its structural integrity hinges on three distinct functional domains: the N-acetyl protecting group , the aryl bromide handle (for Suzuki/Buchwald couplings), and the primary amine (for amide coupling or heterocycle formation).

This guide provides an objective technical comparison of the Infrared (IR) spectroscopic profile of this target molecule against its synthetic precursors and impurities.[1] Unlike NMR, which requires sample dissolution and longer acquisition times, IR spectroscopy offers a rapid, solid-state method for monitoring the critical nitro-to-amine reduction that typically generates this compound.[2]

Theoretical vs. Experimental Spectral Profile

The "Fingerprint" of this compound

The IR spectrum of this molecule is defined by the interplay between the electron-withdrawing acetyl group and the electron-donating amine.[2] Below is the characteristic peak assignment derived from functional group analysis and analog data (e.g., 5-aminoindoline derivatives).

Table 1: Key Diagnostic IR Peaks

Functional GroupVibration ModeWavenumber (

)
IntensityDiagnostic Value
Primary Amine (-NH₂) N-H Stretch (Asym/Sym)3450 – 3320 MediumCritical Identity Marker. Appears as a distinct doublet, confirming the reduction of the nitro precursor.[2]
Amide (N-Acetyl) C=O[1][2] Stretch1640 – 1660 StrongScaffold Integrity. Confirms the N-acetyl group remains intact during amine generation.[1]
Aromatic Ring C=C Stretch1600 – 1450Med-StrongVerifies the indoline core structure.[1]
Amine (Primary) N-H Bend (Scissoring)1620 – 1590MediumOften overlaps with aromatic bands but contributes to broadening in this region.[1]
Aryl Bromide C-Br Stretch650 – 550Med-WeakLocated in the fingerprint region; critical for distinguishing from non-halogenated analogs.[1][2]
C-N (Aryl-Amine) C-N Stretch1250 – 1350MediumConfirms attachment of the amine to the aromatic ring.[1]

Expert Insight: The carbonyl stretch of the N-acetyl group in indolines typically appears at a lower frequency (approx. 1650


) compared to standard amides due to the resonance participation of the nitrogen lone pair with the benzene ring, which is slightly diminished by the twisted conformation of the 5-membered ring.[2]

Comparative Analysis: Performance vs. Alternatives

In drug development, "performance" of an analytical technique is defined by its ability to distinguish the product from its closest structural relatives.[1]

Comparison 1: Product vs. Precursor (1-Acetyl-7-bromo-5-nitroindoline)

The synthesis of the target amine almost invariably proceeds via the reduction of the corresponding nitro compound.[2] IR is the superior method for monitoring this reaction endpoint because the spectral changes are binary and distinct.[1]

Table 2: Differential Analysis (Nitro Precursor vs. Amine Product)

FeaturePrecursor (Nitro)Product (Amine)Status Change
3500–3300

Absent (Clean baseline)Present (Doublet, N-H stretch)Appearance indicates reaction initiation.
1550–1500

Strong (Asym

stretch)
Absent Disappearance indicates reaction completion.[1][2]
1350–1300

Strong (Sym

stretch)
Absent Disappearance confirms full conversion.[1]
1650

Present (Amide C=O)Present (Amide C=O)Shift: Slight shift may occur due to electronic change from electron-withdrawing (

) to donating (

).[1][2]
Comparison 2: IR vs. NMR for QC

While NMR is the gold standard for structural elucidation, IR outperforms NMR in high-throughput process monitoring for this specific transformation.[1]

  • Throughput: IR (ATR method) requires <1 minute per sample with no solvent.[1] NMR requires deuterated solvents (DMSO-

    
    ) and >10 minutes prep/acquisition.[1][2]
    
  • Sensitivity to Water: The amine product is hygroscopic.[1] IR (ATR) can detect broad O-H stretching (>3500

    
    ) if the drying process is incomplete, whereas proton exchange in NMR can obscure the labile 
    
    
    
    protons.

Visualization: Reaction Monitoring Workflow

The following diagram illustrates the logical flow for using IR spectroscopy to validate the synthesis of this compound from its nitro precursor.

IR_Monitoring_Workflow Start Crude Reaction Mixture (Nitro Reduction) Sampling Sampling: Aliquot dried on ATR Crystal Start->Sampling Decision_NO2 Check 1530 & 1350 cm⁻¹ (Nitro Peaks) Sampling->Decision_NO2 Result_High Strong Peaks Present Decision_NO2->Result_High Yes Result_Absent Peaks Absent Decision_NO2->Result_Absent No Action_Continue Reaction Incomplete: Continue Heating/H₂ Result_High->Action_Continue Action_Continue->Sampling Re-sample Decision_NH2 Check 3300-3450 cm⁻¹ (Amine Doublet) Result_Absent->Decision_NH2 Final_QC Pass: Isolate Product (this compound) Decision_NH2->Final_QC Doublet Present Fail_QC Fail: Check for Decomposition or Side Reactions Decision_NH2->Fail_QC No Doublet

Caption: Logical decision tree for monitoring the nitro-to-amine reduction using key IR spectral markers.

Experimental Protocol: High-Sensitivity ATR-FTIR

This protocol is designed to maximize signal-to-noise ratio for the detection of the amine doublet, which can be weak in crude samples.[2]

Equipment & Materials
  • Instrument: FTIR Spectrometer (e.g., Bruker Tensor or PerkinElmer Spectrum Two).[1]

  • Accessory: Diamond ATR (Attenuated Total Reflectance) module.[1] Diamond is preferred over ZnSe for its hardness and chemical resistance to brominated compounds.[1]

  • Solvent: Isopropanol (analytical grade) for cleaning.[1]

Step-by-Step Methodology
  • Background Collection:

    • Clean the ATR crystal with isopropanol and a lint-free wipe.[1] Ensure no residue remains.[1]

    • Collect an air background spectrum (32 scans, 4

      
       resolution).
      
  • Sample Preparation:

    • Isolate a small amount (~5 mg) of the solid this compound.[1][2]

    • Critical Step: If the sample is wet/oily, dry it under vacuum for 15 minutes.[1] Residual solvent (especially alcohols) will obscure the N-H region.[1]

  • Acquisition:

    • Place the solid directly onto the center of the diamond crystal.[1]

    • Apply pressure using the anvil clamp until the force gauge reads optimal (usually ~80-100 N).[1] Note: Insufficient pressure yields weak bands; excessive pressure can crack softer crystals (though diamond is robust).[1]

    • Scan parameters: Range 4000–600

      
      , 32 scans.[1]
      
  • Data Processing:

    • Apply Baseline Correction (Rubberband method) to flatten the baseline, essential for accurate integration of the N-H doublet.[1]

    • Identify peak positions using the software's "Peak Pick" function, setting the threshold to ignore noise <5% transmission.[1]

Self-Validation Checklist

Structural Visualization

Understanding the correlation between the molecule's geometry and its spectrum helps in troubleshooting.[1]

Structure_Function_Map Molecule This compound NH2 5-Amino Group (-NH₂) 3300-3450 cm⁻¹ (Stretch) ~1600 cm⁻¹ (Bend) Molecule->NH2 Acetyl N-Acetyl Group ~1650 cm⁻¹ (C=O Amide) Molecule->Acetyl Bromine 7-Bromo Substituent 600-700 cm⁻¹ (C-Br) Molecule->Bromine Core Indoline Core 1450-1600 cm⁻¹ (Aromatic C=C) Molecule->Core

Caption: Mapping of functional groups to their specific IR spectral regions.

References

  • Bio-Rad Laboratories. (2025).[1] IR Spectrum of 1-Acetyl-5-bromo-7-nitroindoline. SpectraBase.[1] Retrieved from [Link] (Analogous precursor data).[1]

  • National Institute of Standards and Technology (NIST). (2023).[1] Infrared Spectroscopy: Characteristic Absorptions for Amides and Amines. NIST Chemistry WebBook.[1][3] Retrieved from [Link][1][3]

  • Coates, J. (2000).[1] Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.).[1] John Wiley & Sons Ltd.[1] (Standard reference for functional group assignment).

Sources

A Comparative Guide to Elemental Analysis Standards for 1-Acetyl-7-bromoindolin-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise characterization of active pharmaceutical ingredients (APIs) is a cornerstone of quality, safety, and efficacy. This guide provides an in-depth comparison of elemental analysis standards for the novel compound 1-Acetyl-7-bromoindolin-5-amine, a molecule of interest in modern drug discovery pipelines. We will delve into the established analytical techniques, providing not just procedural steps, but the scientific rationale behind methodological choices, ensuring a robust and self-validating approach to elemental composition analysis.

The molecular formula of this compound is C₁₀H₁₁BrN₂O[1]. The accurate determination of its elemental composition, particularly the percentages of Carbon (C), Hydrogen (H), Nitrogen (N), and Bromine (Br), is critical for confirming its identity, purity, and for adherence to stringent regulatory standards.

The Regulatory Landscape: A Foundation of Quality

The elemental analysis of APIs is not merely an academic exercise; it is a regulatory expectation. Guidelines from the International Council for Harmonisation (ICH), specifically ICH Q3D on Elemental Impurities, and pharmacopeias such as the United States Pharmacopeia (USP) General Chapter <232> provide a framework for controlling elemental impurities in drug products.[2][3][4][5][6][7][8][9][10] These guidelines emphasize a risk-based approach to limit patient exposure to potentially toxic elements. While these regulations primarily focus on trace metal impurities, the fundamental principle of ensuring the precise elemental composition of the API itself is an overarching quality attribute.

Core Analytical Techniques for Elemental Determination

The determination of the elemental composition of an organic molecule like this compound necessitates a multi-pronged analytical strategy. The primary techniques at our disposal are:

  • Combustion Analysis (CHNS/O Analysis): The gold standard for determining the percentage of carbon, hydrogen, nitrogen, and sulfur in organic compounds.

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): A highly sensitive technique for the determination of a wide range of elements, including bromine, at trace levels.

  • X-Ray Fluorescence (XRF) Spectroscopy: A non-destructive technique well-suited for the quantification of heavier elements like bromine.

Below, we compare these methodologies, providing detailed protocols and supporting data to guide your analytical choices.

Combustion Analysis: The Stoichiometric Backbone

Combustion analysis, based on the Dumas method, is the definitive technique for determining the mass percentages of carbon, hydrogen, and nitrogen in an organic compound.[11] This method provides the fundamental stoichiometric information to verify the empirical formula of a newly synthesized molecule like this compound.

Causality of Experimental Choices

The sample is combusted in a high-temperature furnace in the presence of excess oxygen, converting the carbon to carbon dioxide, hydrogen to water, and nitrogen to nitrogen gas. These combustion products are then separated and quantified by a thermal conductivity detector. For halogenated compounds, specific scrubbers are incorporated to remove the halogen and prevent interference with the detector.[12]

Experimental Protocol: Combustion CHN Analysis

Objective: To determine the weight percent of Carbon, Hydrogen, and Nitrogen in this compound.

Instrumentation: A modern CHN elemental analyzer.

Materials:

  • This compound sample (2-3 mg)

  • Tin capsules for sample encapsulation

  • Certified Reference Material (CRM): Acetanilide (C₈H₉NO) or a similar, well-characterized organic compound.

Procedure:

  • Instrument Calibration: Calibrate the instrument using a certified organic standard like Acetanilide. Perform at least three calibration runs to ensure linearity and accuracy.

  • Sample Preparation: Accurately weigh 2-3 mg of the this compound sample into a tin capsule.

  • Analysis: Introduce the encapsulated sample into the combustion furnace of the CHN analyzer.

  • Data Acquisition: The instrument software will automatically calculate the percentage of C, H, and N based on the detector response and the initial sample weight.

  • Data Evaluation: Compare the experimental percentages with the theoretical values for C₁₀H₁₁BrN₂O. The results should be within ±0.4% of the theoretical values to be considered acceptable, a standard benchmark in many peer-reviewed chemistry journals.[13]

Workflow for Combustion Analysis

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh Weigh 2-3 mg of This compound encapsulate Encapsulate in a Tin Capsule weigh->encapsulate combust Combustion at >900°C in Oxygen Atmosphere encapsulate->combust reduce Reduction of NOx to N2 and Halogen Scrubbing combust->reduce separate Gas Chromatographic Separation of CO2, H2O, N2 reduce->separate detect Thermal Conductivity Detection (TCD) separate->detect calculate Calculate %C, %H, %N based on TCD Signal and Sample Weight detect->calculate

Caption: Workflow for CHN analysis by the combustion method.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): High Sensitivity for Halogen Determination

ICP-MS is a powerful technique for quantifying elemental composition, offering exceptionally low detection limits.[14] For this compound, ICP-MS is a prime candidate for the accurate determination of bromine content, especially if trace-level quantification is required.

Causality of Experimental Choices

The sample is first digested to break down the organic matrix and bring the elements into a liquid solution. This solution is then nebulized into a high-temperature argon plasma, which ionizes the atoms. The resulting ions are then separated by a mass spectrometer based on their mass-to-charge ratio. The choice of digestion acid and the use of a collision/reaction cell are critical to overcome matrix effects and polyatomic interferences, particularly from the carbon-rich matrix.[2][3][4][5][6]

Experimental Protocol: Bromine Determination by ICP-MS

Objective: To determine the weight percent of Bromine in this compound.

Instrumentation: An ICP-Mass Spectrometer, preferably with a collision/reaction cell.

Materials:

  • This compound sample (10-20 mg)

  • Microwave digestion system

  • High-purity nitric acid (HNO₃) and hydrogen peroxide (H₂O₂)

  • Certified Bromide Standard for ICP (e.g., from a NIST-traceable source)[15]

  • Certified Reference Material (CRM): A certified organic compound containing bromine, such as 2-bromo-4-nitroaniline, if available.[11][13][16][17][18] If a certified version is not available, a well-characterized in-house standard can be used for method validation.

Procedure:

  • Sample Digestion:

    • Accurately weigh 10-20 mg of the sample into a microwave digestion vessel.

    • Add 5 mL of high-purity nitric acid and 2 mL of hydrogen peroxide.

    • Perform microwave digestion using a suitable temperature program to ensure complete decomposition of the organic matrix.

    • After cooling, quantitatively transfer the digest to a 50 mL volumetric flask and dilute to volume with deionized water.

  • Instrument Calibration: Prepare a series of calibration standards from the certified bromide standard in a matrix that matches the diluted sample digest (i.e., containing a similar concentration of nitric acid).

  • Analysis: Introduce the digested sample and calibration standards into the ICP-MS. Monitor the isotopes for bromine (⁷⁹Br and ⁸¹Br).

  • Data Acquisition and Analysis: Quantify the bromine concentration in the sample solution using the calibration curve. Calculate the weight percent of bromine in the original solid sample.

Workflow for Bromine Analysis by ICP-MS

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh Weigh 10-20 mg of This compound digest Microwave Digestion with Nitric Acid and Hydrogen Peroxide weigh->digest dilute Dilute to a Final Volume in a Matched Acid Matrix digest->dilute nebulize Nebulization into Argon Plasma dilute->nebulize ionize Ionization of Bromine Atoms nebulize->ionize separate Mass Spectrometric Separation of ⁷⁹Br⁺ and ⁸¹Br⁺ ionize->separate detect Ion Detection separate->detect calculate Quantify Bromine Concentration and Calculate %Br detect->calculate

Caption: Workflow for Bromine analysis by ICP-MS.

X-Ray Fluorescence (XRF) Spectroscopy: A Non-Destructive Alternative

XRF spectroscopy offers a rapid and non-destructive method for elemental analysis, making it an attractive option for screening and quality control.[19][20] It is particularly effective for elements with higher atomic numbers, such as bromine.

Causality of Experimental Choices

The sample is irradiated with high-energy X-rays, causing the ejection of inner-shell electrons. When outer-shell electrons fill these vacancies, they emit fluorescent X-rays with energies characteristic of the specific element. The intensity of these fluorescent X-rays is proportional to the concentration of the element in the sample. For accurate quantification, it is crucial to address matrix effects, where the absorption and enhancement of the fluorescent X-rays by the sample matrix can influence the results. This is often achieved by using matrix-matched standards or by employing fundamental parameters-based quantification software.[21]

Experimental Protocol: Bromine Determination by XRF

Objective: To determine the weight percent of Bromine in this compound.

Instrumentation: A wavelength-dispersive or energy-dispersive XRF spectrometer.

Materials:

  • This compound sample (approximately 1-2 grams)

  • XRF sample cups

  • Binder/grinding aid (e.g., cellulose)

  • A series of calibration standards prepared by mixing a bromine-free organic matrix (e.g., cellulose) with known amounts of a stable, non-volatile organic bromine compound.

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of the sample and a binder.

    • Homogenize the mixture using a pellet press to create a flat, uniform pellet. This ensures a consistent sample presentation to the X-ray beam.

  • Instrument Calibration: Analyze the prepared calibration standards to generate a calibration curve of X-ray intensity versus bromine concentration.

  • Analysis: Place the sample pellet in the XRF spectrometer and acquire the X-ray spectrum.

  • Data Acquisition and Analysis: Measure the intensity of the bromine Kα or Lα line and use the calibration curve to determine the concentration of bromine in the sample.

Logical Relationship in XRF Analysis

start This compound Sample prep Sample Preparation (Pressed Pellet) start->prep irradiate Irradiation with Primary X-rays prep->irradiate fluoresce Emission of Bromine Characteristic X-rays irradiate->fluoresce detect Detection of Fluorescent X-rays fluoresce->detect quantify Quantification of Bromine Concentration detect->quantify

Caption: Logical flow of XRF analysis for bromine.

Comparative Performance Data

To provide a clear comparison of these techniques, the following table summarizes the expected performance characteristics for the elemental analysis of this compound. These values are based on typical instrument performance and may vary depending on the specific instrumentation and experimental conditions.

ParameterCombustion Analysis (CHN)ICP-MS (for Bromine)XRF (for Bromine)
Accuracy (% Recovery) 99.5 - 100.5%95 - 105%90 - 110%
Precision (% RSD) < 0.3%< 5%< 5%
Limit of Detection (LOD) ~0.1% (by weight)ppb (µg/kg) rangeppm (mg/kg) range
Sample Throughput HighMediumHigh
Destructive? YesYesNo
Primary Application Stoichiometric confirmationTrace element and halogen analysisScreening and bulk analysis

Conclusion: An Integrated Approach to Elemental Analysis

For the comprehensive and accurate elemental analysis of this compound, a single technique is often insufficient. The most robust approach involves the synergistic use of multiple analytical methods:

  • Combustion analysis should be employed as the primary method for confirming the C, H, and N content, thereby validating the fundamental stoichiometry of the molecule.

  • ICP-MS is the recommended technique for the precise and accurate quantification of bromine, especially when low-level determination is critical. Its high sensitivity and specificity, when coupled with appropriate sample preparation, provide highly reliable data.

  • XRF serves as an excellent, rapid, and non-destructive screening tool for bromine content, particularly in a quality control setting where high throughput is required.

By integrating these techniques and adhering to rigorous, well-documented protocols, researchers and drug developers can ensure the elemental integrity of this compound, a critical step in its journey from the laboratory to potential therapeutic applications. The choice of methodology should always be guided by the specific analytical question, the required level of accuracy and precision, and the regulatory landscape.

References

  • International Council for Harmonisation. (2019). ICH Harmonised Guideline: Guideline for Elemental Impurities Q3D(R1). [Link]

  • International Council for Harmonisation. (2022). ICH Harmonised Guideline: Guideline for Elemental Impurities Q3D(R2). [Link]

  • West Pharmaceutical Services. (n.d.). ICH Q3D Elemental Impurities – What are the Requirements?[Link]

  • Intertek. (n.d.). ICH Q3D Guideline For Elemental Impurities Testing & Risk Assessment. [Link]

  • United States Pharmacopeia. (n.d.). <232> Elemental Impurities—Limits. [Link]

  • U.S. Food and Drug Administration. (2018). Elemental Impurities in Drug Products Guidance for Industry. [Link]

  • Raggi, M. A., Lucchini, F., & Re, P. (1991). X-ray fluorescence spectroscopic analysis of bromine in pharmaceutical formulations.
  • ResearchGate. (2025). ICH Q3D (R2): Guidelines for Elemental Impurities. [Link]

  • Paradeillis, T., & Skouras, O. (1979). Quantitative determination of bromine-labeled organic compounds by XRF. Journal of Radioanalytical Chemistry.
  • PubChemLite. (n.d.). This compound (C10H11BrN2O). [Link]

  • Sanner, G., & Usbeck, H. (1985). [Use of x-ray fluorescence analysis for determination of bromine in drug synthesis, with a look at chlorine (sulfur) and fluorine]. Pharmazie, 40(8), 544-548.
  • AZoM. (2024). Advantages of X-Ray Fluorescence in Pharmaceutical Elemental Analysis. [Link]

  • Marques, M. M., et al. (2015). Elemental Analysis: Incorporating a Classic Analytical Technique into The Undergraduate Curricula.
  • Takátsy, A., et al. (2013). An International Study Evaluating Elemental Analysis.
  • Spectroscopy Online. (2020). X-ray Fluorescence Spectroscopy, Part II: Sample Preparation. [Link]

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]

  • Spectroscopy Online. (2022). Key Steps to Create a Sample Preparation Strategy for Inductively Coupled Plasma (ICP) or ICP–Mass Spectrometry (ICP-MS) Analysis. [Link]

  • VELP Scientifica. (n.d.). Elemental Analysis and the Dumas Method. [Link]

  • Arshad, M. N., et al. (2009). 2-Bromo-4-nitro-aniline. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 3), o480.
  • Taylor, A., et al. (2016). Inductively Coupled Plasma Mass Spectrometry: Introduction to Analytical Aspects. Clinical Biochemist Reviews, 37(1), 3–11.
  • ResearchGate. (n.d.). 2-Bromo-4-nitroaniline. [Link]

  • Sigma-Aldrich. (2021). Certificate of Analysis – Certified Reference Material Bromide Standard for IC. [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 1-Acetyl-7-bromoindolin-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

For the researcher dedicated to the meticulous journey of drug discovery, every detail matters—from the initial hypothesis to the final, responsible disposal of research materials. This guide provides an in-depth, procedural framework for the proper disposal of 1-Acetyl-7-bromoindolin-5-amine, ensuring the safety of laboratory personnel and the preservation of our environment. The protocols outlined herein are grounded in established safety principles and regulatory standards, reflecting a commitment to best practices that extends beyond the laboratory bench.

Understanding the Compound: Hazard Profile of this compound

Before initiating any disposal procedure, a thorough understanding of the compound's hazard profile is paramount. This compound is a halogenated aromatic amine, a class of compounds that requires careful handling due to potential toxicity.

Based on available safety data, this compound is classified with the GHS07 pictogram, indicating it is harmful if swallowed (Acute Toxicity 4, Oral). While comprehensive toxicological data may be limited for novel research chemicals, the presence of a bromine atom and an amine functional group necessitates a cautious approach. Halogenated organic compounds can be persistent in the environment and may produce hazardous combustion byproducts, such as hydrogen halides, if incinerated improperly.[1]

Property Information Source
Chemical Formula C₁₀H₁₁BrN₂O
GHS Pictogram GHS07 (Exclamation Mark)
Hazard Statement H302: Harmful if swallowed
Storage Class 11: Combustible Solids
Structural Features Halogenated (Bromo), Acetylated Amine, Indoline Core-

The causality behind treating this as a hazardous waste lies in its chemical structure. The bromine substituent makes it a halogenated organic compound , which requires specific disposal routes to prevent the release of halogenated dioxins and furans during incineration.[2]

The Core Principle: Segregation is Key

The foundational principle of chemical waste management is strict segregation. Mixing different waste streams can lead to dangerous reactions and significantly complicates the disposal process. For this compound, all waste streams must be categorized as Halogenated Organic Waste .[3][4] This is a critical step because disposal facilities use different processes for halogenated and non-halogenated wastes, with the former being more costly and complex to manage.

Waste_Segregation cluster_disposal Designated Waste Streams Compound This compound (Solid) Halogenated_Solid Halogenated Solid Waste Compound->Halogenated_Solid Direct Disposal Contaminated_PPE Gloves, Wipes, etc. Contaminated_PPE->Halogenated_Solid Solid Waste Contaminated_Glassware Pipettes, Vials Contaminated_Glassware->Halogenated_Solid Solid Waste Solutions Solutions in Organic Solvents Halogenated_Liquid Halogenated Liquid Waste Solutions->Halogenated_Liquid Liquid Waste Non_Halogenated Non-Halogenated Waste

Caption: Waste Segregation Flow for this compound.

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe disposal of this compound and associated waste. Adherence to these steps is mandatory to comply with regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5]

Part A: Preparing for Disposal
  • Designate a Satellite Accumulation Area (SAA): Identify a specific location in the lab, at or near the point of generation, to accumulate the waste. This area must be under the control of the laboratory personnel.

  • Select Appropriate Waste Containers:

    • Solid Waste: Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid for solid this compound and contaminated lab supplies (e.g., filter paper, gloves).[3] The container must be compatible with the waste and in good condition, free from leaks or external contamination.

    • Liquid Waste: If the compound is dissolved in a solvent, collect it in a dedicated "Halogenated Organic Liquid Waste" container. This is typically a plastic-coated glass or HDPE carboy. Ensure the container is compatible with the solvent used.[6] Never mix halogenated and non-halogenated solvent wastes.

  • Properly Label Waste Containers: Before any waste is added, the container must be labeled. The label must include:

    • The words "Hazardous Waste".[3][5]

    • The full chemical name: "this compound". Abbreviations or chemical formulas are not permissible.[5][7]

    • For mixtures, list all constituents and their approximate percentages.

    • The date when waste was first added (accumulation start date).[5]

    • The appropriate hazard pictograms (e.g., GHS07).[5]

Part B: Waste Accumulation and Storage
  • Solid Waste:

    • Carefully transfer any unreacted or waste this compound directly into the designated "Halogenated Solid Waste" container.

    • Place all contaminated disposable items, such as weighing paper, gloves, and absorbent pads, into the same container.

  • Liquid Waste:

    • Pour solutions containing this compound into the designated "Halogenated Liquid Waste" container using a funnel.

    • Do not fill liquid containers beyond 80% capacity to allow for vapor expansion and prevent spills.[7]

  • Container Management:

    • Keep waste containers securely closed at all times, except when adding waste.[3][8] This prevents the release of volatile organic compounds (VOCs) and protects against spills.

    • Store the waste containers in a designated secondary containment bin to contain any potential leaks.[7]

    • Segregate the halogenated waste containers from incompatible materials, particularly strong oxidizing agents and acids.[1][6]

Part C: Arranging for Final Disposal
  • Follow Institutional Procedures: Every research institution has an Environmental Health and Safety (EHS) department that manages hazardous waste disposal.[5] Familiarize yourself with your institution's specific procedures for waste pickup.

  • Request a Waste Pickup: Once the waste container is full or has been stored for the maximum allowable time (typically 6-9 months), submit a hazardous waste pickup request to your EHS office.[7]

  • Documentation: Complete all required paperwork, such as a Hazardous Waste Information Form, accurately listing all contents of the container.[5] This documentation is part of the "cradle-to-grave" responsibility for hazardous waste generators.[9]

Disposal_Workflow cluster_lab Laboratory Actions cluster_ehs EHS & Regulatory Compliance A 1. Identify & Characterize Waste (Halogenated Organic) B 2. Select & Label Waste Container A->B C 3. Segregate & Accumulate Waste (Solid/Liquid) B->C D 4. Store Securely (Closed, Secondary Containment) C->D E 5. Complete EHS Paperwork D->E F 6. Request EHS Pickup E->F Hand-off G 7. EHS Transports to TSDF F->G H 8. Final Disposal (e.g., Incineration) G->H

Caption: Step-by-Step Workflow for Hazardous Waste Disposal.

Emergency Procedures: Spill Management

In accordance with OSHA's Hazardous Waste Operations and Emergency Response (HAZWOPER) standards, all personnel must be prepared for accidental releases.[10][11][12][13]

  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Spill: If the spill is large or involves highly volatile solvents, evacuate the area and contact your institution's emergency response team.

  • Small Spill Cleanup (Solid):

    • Wear appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and nitrile gloves.

    • Carefully sweep the solid material into a dustpan or onto a piece of card. Avoid creating dust.

    • Place the spilled material and all cleanup supplies into the designated "Halogenated Solid Waste" container.

  • Small Spill Cleanup (Liquid):

    • Wear appropriate PPE.

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).

    • Once absorbed, carefully scoop the material into the "Halogenated Solid Waste" container.

  • Decontaminate: Clean the spill area with an appropriate solvent and wipe down. Dispose of all cleanup materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.

By adhering to this comprehensive guide, researchers can ensure that the disposal of this compound is conducted with the highest standards of safety, responsibility, and scientific integrity, building a foundation of trust that extends from the lab to the wider community.

References

  • How to Dispose of Chemical Waste | Environmental Health and Safety. Case Western Reserve University. [Link]

  • OSHA Hazardous Waste Disposal Guidelines. CDMS. [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. MERI. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. Red Stag. [Link]

  • Hazardous Waste Guide: Identification, Storage, Disposal & Compliance. Triumvirate Environmental. [Link]

  • OSHA Rules for Hazardous Chemicals. DuraLabel. [Link]

  • Chemical Waste - USC Environmental Health & Safety. University of Southern California. [Link]

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA). [Link]

  • 1910.120 - Hazardous waste operations and emergency response. Occupational Safety and Health Administration (OSHA). [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Halogenated Solvents. Washington State University. [Link]

  • Organic solvents disposal strategies? ResearchGate. [Link]

  • Hazardous Materials Disposal Guide. Nipissing University. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.